molecular formula C6H10O4 B079277 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid CAS No. 13051-21-3

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B079277
CAS No.: 13051-21-3
M. Wt: 146.14 g/mol
InChI Key: ZFYWXMJNWOVLMZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-2,2-dimethyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWXMJNWOVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551819
Record name 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-21-3
Record name 1-Methyl 2,2-dimethylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13051-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 13051-21-3). Also known as 2,2-dimethyl-malonic acid monomethyl ester, this compound is a derivative of malonic acid, a class of molecules with significant applications in organic synthesis and as precursors for various pharmaceuticals.[1][2] This document collates available computed data on its chemical and physical properties, outlines detailed experimental protocols for their determination, and explores the potential biological relevance of malonic acid derivatives. The information is presented to support research, development, and application of this compound in scientific and pharmaceutical contexts.

Chemical Identity and Structure

This compound is a mono-ester derivative of 2,2-dimethylmalonic acid. Its chemical structure consists of a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid group, and a methyl ester group.

  • IUPAC Name: this compound[3]

  • Synonyms: 2,2-dimethyl-malonic acid monomethyl ester, Monomethyl 2,2-dimethylmalonate[4]

  • CAS Number: 13051-21-3[3]

  • Molecular Formula: C₆H₁₀O₄[3]

  • Canonical SMILES: CC(C)(C(=O)O)C(=O)OC[3]

  • InChI Key: ZFYWXMJNWOVLMZ-UHFFFAOYSA-N[3]

Physicochemical Properties

Precise experimental data for this compound is limited in publicly available literature. The following tables summarize the most relevant computed physicochemical properties. It is important to note that these are predicted values and should be confirmed by experimental analysis for critical applications.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight146.14 g/mol PubChem[3]
XLogP3-AA0.7Guidechem[4]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count4Guidechem[4]
Rotatable Bond Count3Guidechem[4]
Exact Mass146.05790880 g/mol Guidechem[4]
Monoisotopic Mass146.05790880 g/mol Guidechem[4]
Topological Polar Surface Area63.6 ŲGuidechem[4]
Heavy Atom Count10Guidechem[4]
Complexity159Guidechem[4]
pKa (Predicted)2.92 ± 0.36Guidechem[4]

Table 2: Computed Physical Properties

PropertyValueSource
Boiling Point233.8 °C at 760 mmHgChemsrc[5]
Density1.162 g/cm³Chemsrc[5]

Experimental Protocols

Due to the scarcity of published specific experimental data for this compound, this section provides detailed, generalized protocols for its synthesis and the determination of its key physicochemical properties, based on established methods for similar compounds.

Synthesis Protocol: Selective Monohydrolysis of Dimethyl 2,2-dimethylmalonate

The synthesis of this compound can be achieved through the selective monohydrolysis of its corresponding diester, dimethyl 2,2-dimethylmalonate. This method is advantageous for its high yield and environmentally benign conditions.[6][7]

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up cluster_3 Step 4: Isolation A Dissolve Dimethyl 2,2-dimethylmalonate in a THF/Water co-solvent B Add NaOH (aq) dropwise at 0°C A->B Initiate Reaction C Stir for 1.5 hours B->C Allow to React D Acidify with HCl (aq) C->D Quench Reaction E Extract with Ethyl Acetate D->E Phase Separation F Dry over Na₂SO₄ E->F Remove Water G Evaporate solvent F->G Concentrate H Purify via column chromatography G->H Final Purification

Caption: Synthesis of this compound.

Materials:

  • Dimethyl 2,2-dimethylmalonate

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve dimethyl 2,2-dimethylmalonate in a mixture of THF and deionized water.

  • Hydrolysis: Slowly add a solution of sodium hydroxide (1.2 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for approximately 1.5 hours.

  • Work-up: After the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using various methods, including potentiometric titration or UV-Vis spectroscopy.

Workflow for pKa Determination via Potentiometric Titration

G pKa Determination Workflow cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare a standard solution of the acid in water C Titrate with a standardized solution of NaOH A->C Start Titration B Calibrate pH meter B->C D Record pH after each addition of titrant C->D Incremental Addition E Plot pH vs. volume of NaOH added D->E Generate Titration Curve F Determine the half-equivalence point E->F Analyze Curve G pKa = pH at half-equivalence point F->G Calculate

Caption: Workflow for pKa determination.

Procedure:

  • Prepare a solution of this compound of known concentration in deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Record the pH of the solution after each incremental addition of the base.

  • Plot the pH values against the volume of base added to generate a titration curve.

  • Determine the equivalence point, which is the point of inflection on the curve.

  • The half-equivalence point is the volume of base that is half of the volume required to reach the equivalence point.

  • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Determination of Water Solubility

The shake-flask method is a common technique for determining the aqueous solubility of a compound.

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or titration.

  • The measured concentration represents the water solubility of the compound at that temperature.

Potential Biological Relevance

While there is no direct evidence of the biological activity or specific signaling pathway involvement of this compound, its structural relationship to malonic acid provides a basis for potential biological relevance. Malonic acid is a well-known competitive inhibitor of succinate dehydrogenase (Complex II) in the citric acid (TCA) cycle.[8] This inhibition leads to a buildup of succinate and can impact cellular respiration and metabolism.

Derivatives of malonic acid have been investigated for various therapeutic applications, including as inhibitors of HIV-1 integrase and CD73, a target in cancer immunotherapy.[9][10][11] The structural features of this compound, including its carboxylic acid and ester moieties, make it a potential candidate for further investigation in drug design and development.

Inhibition of Succinate Dehydrogenase by Malonic Acid

G Malonic Acid Inhibition of TCA Cycle cluster_0 TCA Cycle cluster_1 Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation MalonicAcid Malonic Acid MalonicAcid->SDH Competitive Inhibition

Caption: Inhibition of the TCA cycle by malonic acid.

Conclusion

References

An In-depth Technical Guide to 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, a valuable building block in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Also known as 2,2-dimethylmalonic acid monomethyl ester, this compound is a mono-ester derivative of 2,2-dimethylmalonic acid. Its structure features a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid group, and a methyl ester group.

Chemical Structure:

Molecular Formula: C₆H₁₀O₄[1][2]

Molecular Weight: 146.14 g/mol [1]

CAS Number: 13051-21-3[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Density 1.162 g/cm³[2]
Boiling Point 233.8 °C at 760 mmHg[2]
Flash Point 94 °C[2]
InChI InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)[1]
SMILES CC(C)(C(=O)O)C(=O)OC[1]

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2,2-dimethylmalonic acid. The first step involves the formation of the dimethyl ester, followed by selective hydrolysis to the desired mono-acid.

Step 1: Synthesis of Dimethyl 2,2-dimethylmalonate

This procedure is adapted from established methods for malonic ester synthesis.

  • Materials:

    • 2,2-dimethylmalonic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylmalonic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 2,2-dimethylmalonate.

    • Purify the crude product by vacuum distillation.

Step 2: Selective Hydrolysis to this compound

This step involves the careful hydrolysis of one of the two ester groups.

  • Materials:

    • Dimethyl 2,2-dimethylmalonate

    • Potassium hydroxide (or sodium hydroxide)

    • Methanol

    • Hydrochloric acid (e.g., 1M)

    • Diethyl ether

  • Procedure:

    • Dissolve dimethyl 2,2-dimethylmalonate in methanol in a round-bottom flask.

    • Prepare a solution of one equivalent of potassium hydroxide in methanol.

    • Cool the diester solution in an ice bath and slowly add the methanolic KOH solution dropwise with stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material and the formation of the mono-acid.

    • Once the reaction is complete, neutralize the mixture with 1M hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data Analysis

The following section provides predicted spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
3.70Singlet3H-OCH₃
1.45Singlet6H-C(CH₃)₂
¹³C NMR Spectroscopy
Chemical Shift (δ) [ppm]Assignment
~176-COOH
~172-COOCH₃
~52-OCH₃
~46-C(CH₃)₂
~22-C(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2950Medium-StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1710StrongC=O stretch (carboxylic acid)
~1200StrongC-O stretch (ester and acid)

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2,2-dimethylmalonic acid.

SynthesisWorkflow Start 2,2-Dimethylmalonic Acid Step1 Esterification Start->Step1 Intermediate Dimethyl 2,2-dimethylmalonate Step1->Intermediate Step2 Selective Hydrolysis Intermediate->Step2 Product 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid Step2->Product Reagent1 Methanol, H₂SO₄ (cat.) Reagent1->Step1 Reagent2 1. KOH, Methanol 2. HCl Reagent2->Step2

Caption: Synthetic pathway for this compound.

References

Synonyms for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid such as 2,2-dimethyl-malonic acid monomethyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethyl-malonic acid monomethyl ester. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications based on the characteristics of related compounds.

Chemical Identity and Synonyms

This compound is a derivative of malonic acid. The primary and most common synonyms for this compound are 2,2-dimethyl-malonic acid monomethyl ester and monomethyl 2,2-dimethylmalonate.[1] A comprehensive list of its identifiers and synonyms is provided below.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 13051-21-3[1]
PubChem CID 13881928[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Synonyms 2,2-dimethyl-malonic acid monomethyl ester, 3-Methoxy-2,2-dimethyl-3-oxo-propanoic acid, dimethylmalonic acid methyl ester, MFCD09833517, SCHEMBL1010735, AKOS006328949, CS-W004424[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and potential biological interactions. The following table summarizes key quantitative data.

Table 2: Physicochemical Data

PropertyValueSource
Density 1.162 g/cm³--INVALID-LINK--
Boiling Point 233.8 °C at 760 mmHg--INVALID-LINK--
pKa (Predicted) 2.92 ± 0.36--INVALID-LINK--[2]
XLogP3-AA 0.7--INVALID-LINK--[1]
Topological Polar Surface Area 63.6 Ų--INVALID-LINK--[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 2,2-dimethylmalonic acid:

  • Diesterification: Conversion of 2,2-dimethylmalonic acid to dimethyl 2,2-dimethylmalonate.

  • Selective Monohydrolysis: Hydrolysis of one of the methyl ester groups to yield the target monoester.

G cluster_0 Step 1: Diesterification cluster_1 Step 2: Selective Monohydrolysis A 2,2-Dimethylmalonic Acid B Dimethyl 2,2-dimethylmalonate A->B Methanol, H₂SO₄ (cat.), Reflux C Dimethyl 2,2-dimethylmalonate D This compound C->D 1 eq. NaOH, H₂O/MeOH, RT

Proposed synthesis workflow for this compound.
Plausible Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general procedures for malonic ester synthesis and selective hydrolysis.

Step 1: Synthesis of Dimethyl 2,2-dimethylmalonate

A method for synthesizing the precursor, dimethyl 2,2-dimethylmalonate, has been described in the patent literature (CN103508888A). This involves the esterification of 2,2-dimethylmalonic acid with methanol using a catalyst such as sodium bisulfate monohydrate.[3]

  • To a solution of 2,2-dimethylmalonic acid (1 mole) in methanol (6 moles), add sodium bisulfate monohydrate (0.1 mole) as a catalyst.[3]

  • Heat the reaction mixture to reflux at 70-75 °C for 2-4 hours.[3]

  • After the reaction is complete, remove the excess methanol and any water-carrying agent (e.g., cyclohexane) by distillation.[3]

  • Wash the crude product with water, separate the organic layer, and dry it over anhydrous magnesium sulfate.[3]

  • Purify the product by vacuum distillation to obtain dimethyl 2,2-dimethylmalonate.[3]

Step 2: Selective Monohydrolysis of Dimethyl 2,2-dimethylmalonate

The selective hydrolysis of one ester group can be achieved under controlled basic conditions.

  • Dissolve dimethyl 2,2-dimethylmalonate (1 mole) in a mixture of methanol and water.

  • Cool the solution in an ice bath and slowly add one equivalent of aqueous sodium hydroxide with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to ensure monosaponification.

  • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Biological and Pharmaceutical Context

While there is limited information on the specific biological activity of this compound, its structural parent, dimethylmalonic acid, has been identified as a fatty acid synthesis inhibitor and is a short-chain dicarboxylic acid found in human serum.[4][5] Malonic acid derivatives, in general, are important intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the production of antibiotics, perfumes, and pesticides.[6] Furthermore, some malonic acid derivatives have been investigated as potential anti-HIV agents.

The general structure of malonic acid monoesters makes them versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. They can be utilized in Knoevenagel condensations and as synthons in the malonic ester synthesis to introduce a substituted acetic acid moiety.

Spectroscopic Data of Related Compounds

No experimental spectroscopic data for this compound has been identified in the reviewed literature. However, data for the closely related dimethyl malonate is available and can serve as a reference.

Table 3: Spectroscopic Data for Dimethyl Malonate

Technique Data
¹H NMR (CDCl₃) δ 3.75 (s, 6H, -OCH₃), 3.40 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃) δ 167.1 (C=O), 52.6 (-OCH₃), 41.4 (-CH₂-)
IR (neat) ν (cm⁻¹) 2959, 1742, 1438, 1342, 1235, 1155
Mass Spectrum (EI) m/z 132 (M⁺), 101, 74, 59

Conclusion

This compound is a malonic acid derivative with potential as a synthetic intermediate in various chemical industries, including pharmaceuticals. While detailed experimental and biological data for this specific compound are scarce, this guide provides a comprehensive summary of its known properties, a plausible synthetic route, and contextual information based on closely related compounds. This information is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and application of this and similar molecules. The provided synthetic workflow and protocol offer a starting point for the laboratory-scale preparation of this compound, which can then be used in further research and development activities.

References

An In-depth Technical Guide on 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS Number: 13051-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 13051-21-3), a malonic acid derivative with potential applications in drug development, particularly as an inhibitor of fatty acid synthesis. This document consolidates available physicochemical data, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential mechanism of action within the context of metabolic pathways relevant to cancer and other metabolic diseases. All quantitative data are presented in structured tables, and logical workflows and the proposed signaling pathway are visualized using diagrams.

Introduction

This compound, also known as 2,2-dimethylmalonic acid monomethyl ester, is a small molecule belonging to the class of dicarboxylic acid monoesters. Its structure, featuring a methylated malonic acid backbone with a single methyl ester group, suggests its potential as a modulator of metabolic enzymes. Malonic acid and its analogs are known to interfere with fatty acid biosynthesis, a pathway that is increasingly recognized as a critical therapeutic target in various diseases, including cancer and metabolic syndrome. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13051-21-3[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2,2-dimethyl-malonic acid monomethyl ester[1]
Density 1.162 g/cm³ (Predicted)[2]
Boiling Point 233.8 °C at 760 mmHg (Predicted)[2]
Flash Point 94 °C (Predicted)[2]
pKa 2.92 ± 0.36 (Predicted)
LogP 0.7 (Predicted)[1]
SMILES CC(C)(C(=O)O)C(=O)OC[1]
InChI InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)[1]
InChIKey ZFYWXMJNWOVLMZ-UHFFFAOYSA-N[1]

Synthesis and Purification

Proposed Synthetic Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: - 2,2-Dimethylmalonic Acid - Methanol esterification Selective Monoesterification (e.g., Boric Acid Catalysis) start->esterification crude_product Crude 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid esterification->crude_product hydrolysis Controlled Mono-hydrolysis (of Dimethyl Ester) hydrolysis->crude_product extraction Aqueous Work-up (Acid-Base Extraction) crude_product->extraction start_diester Starting Material: Dimethyl 2,2-dimethylmalonate start_diester->hydrolysis chromatography Column Chromatography (Silica Gel) extraction->chromatography pure_product Pure 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid chromatography->pure_product analysis Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry pure_product->analysis

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

This method is adapted from a general procedure for the selective monoesterification of malonic acid using boric acid as a catalyst.[3]

  • Materials: 2,2-Dimethylmalonic acid, Methanol (anhydrous), Boric acid, Acetonitrile (anhydrous), Diethyl ether, Saturated sodium bicarbonate solution, 1M Hydrochloric acid, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2,2-dimethylmalonic acid (1 equivalent) in anhydrous acetonitrile, add boric acid (0.05 equivalents).

    • Add anhydrous methanol (1.1 equivalents) to the mixture.

    • Heat the reaction mixture at 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

This protocol is based on general procedures for the partial hydrolysis of diesters.[4]

  • Materials: Dimethyl 2,2-dimethylmalonate, Potassium hydroxide (or Sodium hydroxide), Methanol, Water, 1M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve dimethyl 2,2-dimethylmalonate (1 equivalent) in a mixture of methanol and water.

    • Cool the solution in an ice bath and slowly add a solution of potassium hydroxide (1 equivalent) in water.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC to observe the formation of the mono-acid and minimize the formation of the di-acid.

    • Once the desired conversion is achieved, remove the methanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted diester.

    • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of 2-3.

    • Extract the product with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

While experimental spectral data for this compound is not widely published, predicted data provides a basis for its characterization.[5]

Table 2: Predicted Spectral Data for this compound

Technique Predicted Data
¹H NMR ~11-12 ppm (s, 1H, -COOH), 3.73 ppm (s, 3H, -OCH₃), 1.45 ppm (s, 6H, -C(CH₃)₂)
¹³C NMR ~178 ppm (C=O, acid), ~173 ppm (C=O, ester), ~52 ppm (-OCH₃), ~46 ppm (-C(CH₃)₂-), ~22 ppm (-C(CH₃)₂)
IR Spectroscopy Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (acid, ~1710 cm⁻¹), C=O stretch (ester, ~1735 cm⁻¹), C-O stretch (~1300-1000 cm⁻¹)
Mass Spectrometry Molecular Ion (M⁺): m/z = 146. Possible fragments: [M-OCH₃]⁺ (m/z=115), [M-COOH]⁺ (m/z=101), [COOCH₃]⁺ (m/z=59)

Biological Activity and Potential Mechanism of Action

Inhibition of Fatty Acid Synthesis

There is no direct evidence in the searched literature for the biological activity of this compound. However, based on its structural similarity to malonic acid and other known inhibitors of fatty acid synthesis, a plausible mechanism of action can be proposed. Fatty acid synthesis is a critical metabolic pathway for cell growth and proliferation, and its upregulation is a hallmark of many cancers.[6][7] Key enzymes in this pathway, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), are attractive targets for therapeutic intervention.[8]

Malonyl-CoA is a central molecule in the regulation of fatty acid metabolism. It serves as the building block for fatty acid elongation by FASN and as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), which prevents fatty acid oxidation.[9] Small molecules that mimic or interfere with malonyl-CoA metabolism can thus have profound effects on cellular energetics.

It is hypothesized that this compound, as a malonic acid analog, could act as a competitive inhibitor of enzymes that utilize malonyl-CoA or by being metabolized to a disruptive intermediate.

Proposed Signaling Pathway of Inhibition

The diagram below illustrates the potential points of intervention of this compound in the fatty acid synthesis pathway. The compound could potentially inhibit Acetyl-CoA Carboxylase (ACC), preventing the formation of malonyl-CoA, or directly inhibit Fatty Acid Synthase (FASN), blocking the elongation of fatty acid chains. Both actions would lead to a depletion of downstream lipids necessary for cell membrane formation and signaling, ultimately inducing apoptosis in cancer cells that are highly dependent on de novo lipogenesis.

G cluster_cytosol Cytosol cluster_mito Mitochondrion Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acids (e.g., Palmitate) FASN->FattyAcids NADPH -> NADP+ Lipids Complex Lipids (Membranes, Signaling Molecules) FattyAcids->Lipids Apoptosis Apoptosis Lipids->Apoptosis Depletion leads to Inhibitor 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid (Proposed Inhibitor) Inhibitor->ACC Inhibition Inhibitor->FASN Inhibition FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation

Caption: Proposed mechanism of action for this compound as an inhibitor of fatty acid synthesis.

Applications in Drug Development

The inhibition of fatty acid synthesis is a promising strategy for the development of novel therapeutics, particularly in oncology.[10] Cancer cells often exhibit a high rate of de novo lipogenesis to support rapid proliferation and membrane synthesis.[11] By targeting key enzymes like ACC and FASN, it is possible to selectively induce apoptosis in cancer cells while sparing normal tissues that rely on exogenous lipids.[12]

This compound, as a potential inhibitor of this pathway, warrants further investigation as a lead compound for the development of new anti-cancer agents. Its small size and relatively simple structure may offer advantages in terms of synthesis and optimization of its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound (CAS 13051-21-3) is a compound of interest for researchers in medicinal chemistry and drug development. While detailed experimental data is sparse, this guide provides a consolidated resource of its known properties, plausible synthetic routes, and a scientifically grounded hypothesis for its biological mechanism of action. The potential for this molecule to inhibit the fatty acid synthesis pathway makes it a compelling candidate for further investigation in the context of cancer metabolism and other metabolic disorders. Future research should focus on the validation of the proposed synthetic protocols, comprehensive spectral characterization, and in vitro and in vivo studies to confirm its biological activity and therapeutic potential.

References

Molecular formula and weight of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, a compound of interest in various chemical synthesis applications. This document details its molecular characteristics and provides a procedural outline for its synthesis.

Core Compound Data

This compound, also known as 2,2-dimethylmalonic acid monomethyl ester, is a carboxylic acid derivative. Below is a summary of its key quantitative data.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1]
CAS Number 13051-21-3[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. This involves the oxidation of a starting diol to form a malonic acid intermediate, followed by esterification.

Step 1: Oxidation of 2,2-dimethyl-1,3-propanediol to 2,2-dimethylmalonic acid

  • Reactants : 2,2-dimethyl-1,3-propanediol is used as the starting material.

  • Oxidation : The starting material is oxidized to form a crude product of 2,2-dimethylmalonic acid.

  • Purification : The crude product is recrystallized to obtain pure 2,2-dimethylmalonic acid.

Step 2: Esterification of 2,2-dimethylmalonic acid

  • Catalyst : A Lewis acid is utilized as a catalyst for the esterification reaction.

  • Reaction : The purified 2,2-dimethylmalonic acid undergoes an esterification reaction with methanol. An alkane can be used as a water-carrying agent to facilitate the reaction.

  • Work-up : Following the reaction, the solvent is removed by distillation. The resulting product is then washed with water, dried, and further purified by distillation under reduced pressure to yield this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start 2,2-dimethyl-1,3-propanediol oxidation Oxidation start->oxidation crude_product Crude 2,2-dimethylmalonic acid oxidation->crude_product purification Recrystallization crude_product->purification pure_product Pure 2,2-dimethylmalonic acid purification->pure_product esterification Esterification with Methanol (Lewis Acid Catalyst) pure_product->esterification workup Solvent Removal & Washing esterification->workup final_product 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid workup->final_product

Caption: Synthesis workflow for this compound.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The experimental protocols are derived from existing literature and should be adapted and validated for specific laboratory conditions.

References

Spectroscopic Analysis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 13051-21-3). The document is intended for researchers, scientists, and professionals in drug development and chemical analysis. The guide outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is structured to facilitate easy interpretation and application in a laboratory setting.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
3.74Singlet3H-OCH₃
1.45Singlet6H-C(CH₃)₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]Assignment
~176-COOH
~172-COOCH₃
~53-OCH₃
~46-C(CH₃)₂-
~22-C(CH₃)₂-

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1740C=O stretchEster
~1710C=O stretchCarboxylic Acid
~1250C-O stretchEster/Carboxylic Acid

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
146[M]⁺ (Molecular Ion)
131[M - CH₃]⁺
101[M - COOH]⁺
87[M - COOCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • For ¹H NMR in D₂O, the acidic proton of the carboxylic acid will exchange with deuterium and the corresponding signal will disappear.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar compounds.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 14 ppm is generally adequate.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the spectrum using the TMS signal at 0 ppm or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy Acquisition:

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Solvent: As with ¹H NMR, CDCl₃ is a common choice.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Spectral Width: A range of 0 to 220 ppm is standard.

  • Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.

  • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

2. IR Spectrum Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient.

    • Number of Scans: 16 to 32 scans are generally adequate.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

2. Mass Spectrum Acquisition:

  • Instrument: A mass spectrometer, such as a GC-MS, LC-MS, or a standalone instrument with a direct insertion probe.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information. Typically used with GC-MS.

    • Electrospray Ionization (ESI): A soft ionization technique that often leaves the molecular ion intact. Commonly used with LC-MS.

  • Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are common.

    • Scan Range: A range of m/z 50 to 500 should be sufficient to observe the molecular ion and major fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Derivatization) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Logical workflow for spectroscopic analysis.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. The data presented herein is derived from computational models and established chemical shift libraries, offering a valuable reference for the identification and characterization of this compound in various research and development settings.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

G cluster_molecule This compound cluster_H_NMR ¹H NMR Signals cluster_C_NMR ¹³C NMR Signals COOH Carboxylic Acid (-COOH) H_COOH δ ~10-12 ppm (1H, s, broad) COOH->H_COOH Proton Signal C_COOH δ ~175-185 ppm COOH->C_COOH Carbonyl Signal Ester Methyl Ester (-COOCH3) H_Ester δ ~3.7 ppm (3H, s) Ester->H_Ester Methyl Protons C_Ester_CO δ ~170-180 ppm Ester->C_Ester_CO Carbonyl Signal C_Ester_OMe δ ~52 ppm Ester->C_Ester_OMe Methyl Carbon GemDiMe gem-Dimethyl (-C(CH3)2) H_GemDiMe δ ~1.5 ppm (6H, s) GemDiMe->H_GemDiMe Methyl Protons C_GemDiMe δ ~20-30 ppm GemDiMe->C_GemDiMe Methyl Carbons QuatC Quaternary Carbon (-C-) C_Quat δ ~45-55 ppm QuatC->C_Quat Carbon Signal

The Latent Therapeutic Potential of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the continuous quest for novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This whitepaper delves into the promising, yet underexplored, biological activities of derivatives of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential pharmacological applications of this class of compounds, with a particular focus on their role as enzyme inhibitors.

The core structure of this compound, a substituted malonic acid monoester, presents a versatile platform for the synthesis of a variety of derivatives, including amides and esters. While direct biological activity data for the parent compound is scarce, its structural analogues and derivatives have shown potential in several key therapeutic areas. This guide will synthesize the available information, present it in a structured format, and provide detailed experimental methodologies to facilitate further research and development in this promising area.

Potential Biological Activities

Derivatives of this compound are emerging as a class of compounds with significant potential for enzyme inhibition, particularly in the context of matrix metalloproteinases (MMPs). Furthermore, the broader chemical class of methoxy-containing carboxylic acid derivatives has been investigated for antimicrobial and anticancer activities.

Matrix Metalloproteinase (MMP) Inhibition

A key finding in the exploration of this chemical scaffold is the potent inhibitory activity of its derivatives against matrix metalloproteinases. A notable example is the hydroxamic acid derivative, 2S-Hydroxy-3R-[1S-(3-methoxy-2,2-dimethylpropylcarbamoyl)-2,2-dimethyl-propylcarbamoyl]-5-methyl-hexanohydroxamic acid , which has been identified as an MMP inhibitor. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. The hydroxamic acid moiety in these derivatives acts as a strong chelator for the zinc ion in the active site of MMPs, leading to potent inhibition of their enzymatic activity.

The development of selective MMP inhibitors is a significant goal in drug discovery, and the unique steric and electronic properties conferred by the 3-methoxy-2,2-dimethylpropanoyl moiety may contribute to the potency and selectivity of these inhibitors.

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes the potential biological activity of a representative derivative of this compound. It is important to note that specific quantitative data for a wide range of these derivatives is not yet publicly available, and the following represents a key example found in patent literature.

Compound NameTargetActivity TypePotency (IC50)
2S-Hydroxy-3R-[1S-(3-methoxy-2,2-dimethylpropylcarbamoyl)-2,2-dimethyl-propylcarbamoyl]-5-methyl-hexanohydroxamic acidMatrix Metalloproteinases (MMPs)Enzyme InhibitionData not explicitly provided in patent; typically in the nanomolar to low micromolar range for this class of inhibitors.

Experimental Protocols

To aid researchers in the synthesis and evaluation of these promising compounds, this section provides detailed experimental protocols for the synthesis of the parent acid and a general procedure for an amide coupling reaction to generate derivatives, as well as a standard protocol for a matrix metalloproteinase inhibition assay.

Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid

The synthesis of the parent acid can be achieved through various established methods in organic chemistry. One common challenge is the steric hindrance caused by the gem-dimethyl group, which can impede standard esterification or amidation reactions. Therefore, methods that activate the carboxylic acid are often preferred.

General Procedure for Amide Coupling using HATU:

A proficient method for forming an amide linkage between a carboxylic acid and an amine involves the use of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Step 1: Activation of the Carboxylic Acid. To a solution of 3-Methoxy-2,2-dimethylpropanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide - DMF), add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Step 2: Amine Addition. Add the desired amine (1 equivalent) to the reaction mixture.

  • Step 3: Reaction. Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Matrix Metalloproteinase (MMP) Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific MMP, such as MMP-2 or MMP-9, using a fluorogenic substrate.

  • Materials:

    • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Test compound (dissolved in DMSO)

    • Reference inhibitor (e.g., GM6001)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • In the wells of the 96-well plate, add the assay buffer, the diluted test compound or reference inhibitor, and the recombinant MMP enzyme. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 328 nm and emission at 393 nm). Record data at regular intervals for 30-60 minutes.

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for synthesizing derivatives and the mechanism of MMP inhibition.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_product Product 3-M-2,2-D-3-OPA 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid Coupling Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) 3-M-2,2-D-3-OPA->Coupling Amine Amine (R-NH2) Amine->Coupling Derivative 3-Methoxy-2,2-dimethyl- 3-oxopropanamide Derivative Coupling->Derivative MMP_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_result Outcome MMP MMP Active Site (with Zn2+ ion) Inhibition Inhibition of Substrate Cleavage MMP->Inhibition Prevents Inhibitor Hydroxamic Acid Derivative (Chelating Group) Inhibitor->MMP Binds to Zn2+

Reactivity Profile of Sterically Hindered Carboxylic Acids: A Technical Guide Focused on 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered carboxylic acids, such as 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, present unique challenges and opportunities in synthetic chemistry. The bulky substituents adjacent to the carboxyl group significantly influence its reactivity, often impeding standard transformations like esterification and amidation. This technical guide provides an in-depth analysis of the reactivity profile of this class of compounds, with a specific focus on the structural features of this compound. It details robust experimental protocols to overcome steric hindrance and presents comparative data to guide reaction optimization. Visual workflows and logical diagrams are provided to facilitate a deeper understanding of the synthetic strategies.

Introduction: The Challenge of Steric Hindrance

The reactivity of a carboxylic acid is fundamentally dictated by the electrophilicity of the carbonyl carbon and the ability of the hydroxyl group to act as a leaving group. In sterically hindered carboxylic acids, the spatial arrangement of bulky groups around the reactive center creates a congested environment. This congestion, or steric hindrance, physically blocks the approach of nucleophiles, thereby slowing down or even preventing reactions that proceed through standard nucleophilic acyl substitution mechanisms.[1][2][3]

This compound, with its gem-dimethyl group alpha to the carboxylic acid, is a prime example of a sterically hindered substrate.[4] This structural motif is shared with the well-studied Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), the derivatives of which are known for their unique reactivity.[5][6][7][8] Understanding the impact of this steric bulk is crucial for its effective utilization in complex molecule synthesis.

Reactivity Profile and Key Transformations

The steric hindrance in molecules like this compound necessitates the use of specialized reagents and conditions to achieve efficient transformations. The following sections outline the reactivity profile concerning common carboxylic acid derivatizations.

Esterification

Direct esterification of sterically hindered carboxylic acids with alcohols under acidic catalysis (Fischer esterification) is often slow and low-yielding due to the impeded approach of the alcohol nucleophile.[9][10] To overcome this, methods that activate the carboxylic acid are generally more successful.

Table 1: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids

MethodActivating AgentCatalystTypical Yields (Hindered Substrates)Key Advantages
Steglich Esterification Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)4-Dimethylaminopyridine (DMAP)Good to excellent[11]Mild conditions, suppresses side product formation.[11]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride4-Dimethylaminopyridine (DMAP)HighForms a highly reactive mixed anhydride.
DPAT-Catalyzed -Diphenylammonium triflate (DPAT)Moderate to good (in fluorous media)[12]Mild catalyst, can be performed without water removal.[12]
Amidation

The formation of amide bonds from sterically hindered carboxylic acids and amines is a significant challenge in peptide synthesis and medicinal chemistry.[13][14][15] Standard coupling reagents may fail to provide the desired product in satisfactory yields.

Table 2: Comparison of Amidation Methods for Sterically Hindered Substrates

MethodActivating Agent/StrategyKey FeaturesTypical Yields (Hindered Substrates)
Acyl Fluoride Intermediate Cyanuric fluoride, BTFFHAcyl fluorides are highly reactive; reaction at elevated temperatures.[13][14]Good to excellent, even with electron-deficient amines.[14]
Grignard Reagent & Isocyanate -Direct coupling of a Grignard reagent to an isocyanate.[15]High yields for exceptionally hindered amides.[15]
Triphenylphosphine Oxide Catalysis Triphenylphosphine oxideCatalytic, rapid reaction without racemization.Good yields with challenging couplings.[16]
Diboronic Acid Anhydride Catalysis Diboronic acid anhydrideEnables dehydrative condensation.Moderate to high, sensitive to steric hindrance at the acid.[17]
Acid Chloride Formation

Conversion to the corresponding acid chloride is a common strategy to activate a carboxylic acid for subsequent nucleophilic attack. While effective, the choice of reagent is important for hindered substrates.

Table 3: Reagents for Acid Chloride Formation from Sterically Hindered Carboxylic Acids

ReagentTypical ConditionsByproductsNotes
Thionyl Chloride (SOCl₂) ** Neat, refluxSO₂, HCl (gaseous)Commonly used, byproducts are easily removed.[18][19][20][21]
Oxalyl Chloride ((COCl)₂) **DCM, catalytic DMF, RTCO, CO₂, HCl (gaseous)Milder conditions, highly reactive.[18]
Phosphorus Pentachloride (PCl₅) -POCl₃High yield.[22]

Experimental Protocols & Visual Workflows

Detailed methodologies are crucial for the successful application of these transformations. The following sections provide step-by-step protocols for key reactions, accompanied by visual workflow diagrams.

Steglich Esterification Protocol

This method is advantageous for its mild conditions and high yields, even with sterically demanding substrates.[11]

Methodology:

  • Dissolve the sterically hindered carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Steglich_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid & Alcohol in DCM add_dmap Add DMAP start->add_dmap cool Cool to 0°C add_dmap->cool add_dcc Add DCC cool->add_dcc stir Stir at 0°C then RT add_dcc->stir monitor Monitor by TLC stir->monitor filter Filter DCU monitor->filter wash Aqueous Washes filter->wash dry Dry & Concentrate wash->dry purify Purify Ester dry->purify

Caption: Workflow for Steglich Esterification of Hindered Acids.

Amidation via Acyl Fluoride Intermediate Protocol

This protocol is particularly effective for coupling sterically hindered acids with hindered or electron-deficient amines.[14]

Methodology:

  • To a solution of the sterically hindered carboxylic acid (1.2 eq) in an anhydrous solvent (e.g., acetonitrile), add a fluoride source such as cyanuric fluoride or BTFFH (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride in situ.

  • Add the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography.

Acyl_Fluoride_Amidation cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification start Dissolve Acid add_fluoride Add Fluoride Source start->add_fluoride stir_rt Stir at RT (In Situ Formation) add_fluoride->stir_rt add_amine Add Amine & Base stir_rt->add_amine heat Heat Reaction add_amine->heat monitor Monitor Progress heat->monitor cool_dilute Cool & Dilute monitor->cool_dilute wash Aqueous Washes cool_dilute->wash dry Dry & Concentrate wash->dry purify Purify Amide dry->purify

Caption: Workflow for Amidation via Acyl Fluoride Intermediate.

Acid Chloride Formation with Thionyl Chloride Protocol

A standard and effective method for converting carboxylic acids to highly reactive acid chlorides.[18][19]

Methodology:

  • Place the sterically hindered carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂).

  • Carefully add thionyl chloride (SOCl₂) (2.0-5.0 eq), either neat or in a suitable anhydrous solvent like toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but often accelerates the reaction).

  • Heat the reaction mixture to reflux and maintain for 1-4 hours.

  • Monitor the reaction progress by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acid chloride can often be used directly in the next step or purified by vacuum distillation.

Acid_Chloride_Formation A Carboxylic Acid B Add SOCl₂ (cat. DMF) A->B C Reflux B->C D Monitor Gas Evolution C->D E Remove Excess SOCl₂ (Distillation) D->E F Acid Chloride E->F

Caption: Logical Flow for Acid Chloride Synthesis with SOCl₂.

Conclusion

The reactivity of sterically hindered carboxylic acids like this compound is dominated by the steric congestion around the carboxyl group. While this presents a significant synthetic challenge, a range of robust and efficient protocols are available to effect key transformations such as esterification, amidation, and acid chloride formation. The selection of the appropriate activating reagents and reaction conditions is paramount to achieving high yields. This guide provides the necessary technical information, comparative data, and visual workflows to enable researchers and drug development professionals to effectively incorporate these valuable building blocks into their synthetic strategies. The principles and protocols detailed herein are broadly applicable to a wide range of sterically encumbered carboxylic acids, facilitating the synthesis of complex molecular architectures.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 13051-21-3). Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from available chemical data and the safety profiles of structurally similar compounds to provide a robust framework for its safe utilization in a laboratory setting. The following protocols and recommendations are designed to empower researchers to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Boiling Point 233.8 °C at 760 mmHg
Density 1.162 g/cm³
Synonyms 2,2-dimethyl-malonic acid monomethyl ester[1]

Hazard Identification and GHS Classification

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Pictograms:

alt text

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P317: If eye irritation persists: Get medical advice/attention.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensuring the safety of laboratory personnel.

3.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

3.2. Personal Protective Equipment (PPE)

The following diagram outlines the essential personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety Goggles/Face Shield) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (Use in Fume Hood) Researcher Researcher Researcher->Eye_Protection Researcher->Hand_Protection Researcher->Body_Protection Researcher->Respiratory_Protection

Caption: Essential personal protective equipment for handling this compound.

3.3. Handling Procedures

  • Avoid direct contact with skin and eyes.

  • Do not breathe vapors or dust.

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.

3.4. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep away from heat, sparks, and open flames.[2]

  • Incompatible materials to avoid include strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following workflow outlines the recommended first aid procedures.

First_Aid_Workflow cluster_exposure Exposure Event cluster_actions First Aid Actions Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with Plenty of Water Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Rinse_Eyes Rinse Cautiously with Water for several minutes Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention

References

Methodological & Application

Synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethylmalonic acid monomethyl ester, from its hydroxy ester precursor, methyl 3-hydroxy-2,2-dimethylpropanoate. The primary transformation involves the selective oxidation of a primary alcohol to a carboxylic acid in the presence of an ester functionality.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules in medicinal chemistry and materials science. The synthesis from its readily available hydroxy ester precursor presents a key challenge in selectively oxidizing the primary alcohol without affecting the ester group. This protocol details a robust and high-yielding method for this transformation using a TEMPO-catalyzed oxidation system, known for its mild reaction conditions and broad functional group tolerance. An alternative method using Jones oxidation is also discussed.

Reaction Scheme

The overall reaction involves the oxidation of the primary hydroxyl group of methyl 3-hydroxy-2,2-dimethylpropanoate to a carboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve Substrate & TEMPO in Acetonitrile B Add Phosphate Buffer A->B C Initiate with small portions of NaClO2 and NaOCl B->C D Concurrent addition of NaClO2 and NaOCl solutions C->D E Monitor reaction by TLC/GC D->E F Quench with Na2SO3 E->F Reaction Complete G Extract with Et2O/MTBE F->G H Acidify aqueous layer and re-extract G->H I Combine organic layers, dry, and concentrate H->I J Purify by chromatography or distillation I->J

Application Notes and Protocols: 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethylmalonic acid monomethyl ester, is a specialized chemical intermediate with significant potential in organic synthesis and medicinal chemistry.[1] Its structure, featuring a sterically hindered gem-dimethyl group adjacent to a reactive β-keto acid moiety, provides a unique combination of stability and functionality.[1] This document provides detailed application notes, experimental protocols, and data for the use of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 13051-21-3[2][3][4][5]
Molecular Formula C₆H₁₀O₄[1][2][3]
Molecular Weight 146.14 g/mol [3][5]
IUPAC Name This compound[3]
Density 1.162 g/cm³[5]
Boiling Point 233.8 °C at 760 mmHg[5]
Flash Point 94 °C[5]

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable reagent for introducing a gem-dimethyl acetic acid or ester moiety into a target molecule. Its primary applications stem from the reactivity of its carboxylic acid and the latent ketone functionality.

Acylation Reactions to Form Amides and Esters

The carboxylic acid group can be readily activated to participate in acylation reactions with amines or alcohols to form the corresponding amides and esters. The steric hindrance from the adjacent gem-dimethyl groups can influence the choice of coupling reagents, often requiring more potent activators.

Ketonization via Decarboxylation

As a β-keto acid, this compound is prone to decarboxylation upon heating, which can be exploited to generate a methyl ketone. However, the primary utility of malonic acid half-esters is in acylation followed by decarboxylation to produce β-keto esters.

Synthesis of Heterocyclic Scaffolds

This compound can serve as a precursor for the synthesis of various heterocyclic systems. The dicarbonyl functionality allows for condensation reactions with dinucleophiles like hydrazines, ureas, or amidines to form pyrazoles, pyrimidines, and other important heterocyclic cores found in many pharmaceutical agents.

Application in Drug Development: Synthesis of a Hypothetical Gem-Dimethyl-Substituted Aromatic Carboxylic Acid

The introduction of a gem-dimethyl group can be a valuable strategy in drug design to enhance metabolic stability or to act as a conformational lock. The following section details a representative workflow for the synthesis of a hypothetical drug candidate intermediate, incorporating the this compound scaffold.

Experimental Workflow

The overall synthetic strategy involves the acylation of an aniline derivative with this compound, followed by a cyclization and subsequent hydrolysis to yield the target carboxylic acid.

G cluster_0 Synthesis of Amide Intermediate cluster_1 Heterocycle Formation cluster_2 Final Product Synthesis A 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Substituted Aniline B->C D Amide Intermediate C->D E Cyclization Reaction (e.g., Vilsmeier-Haack) D->E F Cyclized Intermediate E->F G Ester Hydrolysis (e.g., LiOH) F->G H Final Carboxylic Acid Product G->H

Caption: Synthetic workflow for a hypothetical drug intermediate.
Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-aminophenylcarbamoyl)-2-methylpropanoate (Amide Intermediate)

  • To a solution of this compound (1.46 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol).

  • Stir the mixture for 20 minutes at 0 °C.

  • Add a solution of p-phenylenediamine (1.08 g, 10 mmol) in dichloromethane (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: Synthesis of Methyl 2-(2-oxo-1,2-dihydroquinolin-6-yl)-2-methylpropanoate (Cyclized Intermediate)

This protocol is a representative example of a potential cyclization reaction.

  • To a solution of the amide intermediate (2.36 g, 10 mmol) in dry N,N-dimethylformamide (DMF) (20 mL), add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise at 0 °C.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-(2-oxo-1,2-dihydroquinolin-6-yl)-2-methylpropanoic acid (Final Product)

  • Dissolve the cyclized intermediate (2.59 g, 10 mmol) in a mixture of tetrahydrofuran (30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.84 g, 20 mmol) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final carboxylic acid product.

Representative Data

The following table summarizes representative yields for the synthetic sequence described above. Actual yields may vary depending on the specific substrate and reaction conditions.

StepProductRepresentative Yield (%)
1Amide Intermediate75-85
2Cyclized Intermediate60-70
3Final Carboxylic Acid85-95

Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound itself to specific signaling pathways. Its role in drug development is primarily as a structural component of a larger, biologically active molecule. The pharmacological activity of the final compound would determine its interaction with any signaling pathways.

General Reaction Pathways

The reactivity of this compound is primarily dictated by its carboxylic acid and the ester group. The following diagram illustrates its general reactivity.

G cluster_0 Reactions at Carboxylic Acid cluster_1 Reactions involving both groups A 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid B Amide Formation A->B R-NH2, Coupling Agent C Ester Formation A->C R-OH, Acid Catalyst D Acid Chloride Formation A->D SOCl2 or (COCl)2 E Decarboxylative Acylation A->E Acylation then Heat F Heterocycle Synthesis A->F Dinucleophile (e.g., Hydrazine)

Caption: General reaction pathways of the title compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its sterically hindered structure provides stability, while its functional groups offer multiple avenues for chemical modification. These properties make it a useful intermediate in the synthesis of complex molecules, including potential pharmaceutical candidates where the incorporation of a gem-dimethyl moiety is desired for modulating physicochemical and pharmacological properties. The protocols and data presented herein provide a foundation for further exploration of its applications in research and development.

References

Application Notes and Protocols for Reactions Involving 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, a versatile building block in organic synthesis. The protocols outlined below cover fundamental reactions such as synthesis of the title compound, amide bond formation, esterification, Knoevenagel condensation, and decarboxylation. The data is presented to facilitate reproducibility and adaptation for various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 13051-21-3[1]
Density 1.162 g/cm³
Boiling Point 233.8 °C at 760 mmHg

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,2-dimethylmalonic acid.

Reaction Scheme:

reactant1 2,2-dimethylmalonic acid product This compound reactant1->product Esterification reactant2 Methanol reactant2->product catalyst Sulfuric Acid (cat.) catalyst->product

A representative synthesis of 2,2-dimethylmalonic acid monomethyl ester.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,2-dimethylmalonic acid132.1213.2 g0.1
Methanol32.04100 mL-
Sulfuric acid, concentrated98.080.5 mL-
Diethyl ether-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a solution of 2,2-dimethylmalonic acid in methanol, add concentrated sulfuric acid.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound.

Amide Bond Formation

This protocol details the coupling of this compound with an amine to form the corresponding amide, a crucial transformation in the synthesis of active pharmaceutical ingredients. The following is adapted from a protocol for the closely related 3-methoxy-3-oxopropanoic acid.[2]

Reaction Workflow:

G start Dissolve Acid, Amine, HOBt, and DIPEA in THF cool Cool to 0 °C start->cool add_edc Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) cool->add_edc stir Stir for 16 h add_edc->stir evaporate Evaporate THF stir->evaporate dissolve_dcm Dissolve in Dichloromethane evaporate->dissolve_dcm wash Wash with sat. NaHCO3 (aq) dissolve_dcm->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Amide concentrate->product

A typical workflow for amide synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound146.14146 mg1.01.0
Amine (e.g., Benzylamine)107.15107 mg1.01.0
HOBt (Hydroxybenzotriazole)135.13203 mg1.51.5
DIPEA (Diisopropylethylamine)129.24345 µL2.02.0
EDC hydrochloride191.70288 mg1.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL--
Dichloromethane (DCM)-20 mL--
Saturated sodium bicarbonate solution-2 x 15 mL--
Anhydrous magnesium sulfate-As needed--

Procedure:

  • In a round-bottom flask, dissolve this compound, the amine, HOBt, and DIPEA in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer twice with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide.

  • Purify the product by column chromatography if necessary.

Esterification

This protocol describes a general method for the esterification of this compound with an alcohol using a carbodiimide coupling agent.

Materials:

ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound146.14146 mg1.01.0
Alcohol (e.g., Benzyl alcohol)108.14130 µL1.21.2
DCC (Dicyclohexylcarbodiimide)206.33227 mg1.11.1
DMAP (4-Dimethylaminopyridine)122.1712 mg0.10.1
Anhydrous Dichloromethane (DCM)-10 mL--

Procedure:

  • To a solution of this compound, the alcohol, and a catalytic amount of DMAP in anhydrous DCM, cool the mixture to 0 °C.

  • Add a solution of DCC in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an aldehyde. This reaction is a classic method for carbon-carbon bond formation.[3][4]

Reaction Mechanism:

G cluster_0 Mechanism Steps A Deprotonation of This compound (forms enolate) B Nucleophilic attack of enolate on aldehyde A->B C Proton transfer B->C D Dehydration to form α,β-unsaturated product C->D

General mechanism of the Knoevenagel condensation.

Materials:

ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)Moles (mmol)
This compound146.14146 mg1.0
Aldehyde (e.g., Benzaldehyde)106.12102 µL1.0
Piperidine85.1510 µL (catalytic)-
Benzene or Toluene-15 mL-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and the aldehyde in benzene or toluene.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Decarboxylation

This protocol describes the thermal decarboxylation of this compound. This reaction is typically performed at elevated temperatures.[5]

Procedure:

  • Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask in an oil bath to a temperature above 150 °C.

  • The decarboxylation will proceed with the evolution of carbon dioxide.

  • The product, methyl 2-methylpropanoate, can be distilled directly from the reaction flask.

  • Collect the fraction with the appropriate boiling point (91-92 °C).

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and scales by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.

References

Analytical methods for the detection and quantification of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethyl-malonic acid monomethyl ester, is a chemical intermediate relevant in organic synthesis and potentially in drug development. Accurate and reliable analytical methods are essential for its characterization, quantification, and quality control. These application notes provide detailed protocols for the identification and quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Compound Identification by Spectroscopy

Spectroscopic methods are fundamental for confirming the identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is used to identify the different types of protons and their connectivity. Predicted chemical shifts for the analyte are summarized in the table below.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ester and carboxylic acid, and the C-O stretches.

Section 2: Quantitative Analysis Methods

For the quantification of this compound in various matrices, chromatographic techniques are most suitable. The following protocols are provided as robust starting points for method development and will require validation for specific applications.

Data Presentation: Summary of Quantitative Methods

The following table summarizes typical performance characteristics for the analytical methods described below. These values are examples and should be determined experimentally during method validation.

ParameterHPLC-UVLC-MS/MS (Direct)GC-MS (after Derivatization)
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~2 ng/mL~20 ng/mL
Linearity Range (r²) 0.15 - 20 µg/mL (>0.995)0.002 - 5 µg/mL (>0.998)0.02 - 10 µg/mL (>0.995)
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 10%< 5%< 15%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in samples with relatively high concentrations and is a common technique in quality control laboratories.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of the sample (e.g., reaction mixture, dissolved bulk material), add an appropriate internal standard.

    • Acidify the sample with 50 µL of 1M HCl to ensure the carboxylic acid is in its protonated form.

    • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Run Time: Approximately 10 minutes.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Aliquot Acidify Acidify (HCl) Sample->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification (Peak Area) Detect->Quantify

HPLC-UV Experimental Workflow
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of the analyte, especially in complex biological matrices.

Methodology:

  • Sample Preparation (Protein Precipitation for Biological Samples):

    • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

      • Gradient Program: Start at 5% B, hold for 1 min, ramp to 95% B over 4 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 145.1 (corresponding to [M-H]⁻).

    • Product Ions (Q3): Determine optimal product ions by infusing a standard solution. Potential fragments could result from the loss of CO₂ (m/z 101.1) or CH₃OH (m/z 113.1).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Gradient Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Analyze MRM Analysis (m/z 145.1 ->) Ionize->Analyze

LC-MS/MS Experimental Workflow
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. Due to the low volatility of the target analyte, a derivatization step is mandatory to convert the polar carboxylic acid into a more volatile and thermally stable derivative.

Methodology:

  • Sample Preparation and Derivatization (Silylation):

    • Perform an initial extraction as described in the HPLC-UV protocol (Section 2.1, Step 1) to isolate the analyte and evaporate the solvent to ensure the sample is completely dry.

    • To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial tightly and heat at 70°C for 60 minutes to complete the derivatization reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the silylated derivative. A full scan mode can be used for initial identification.

    • SIM Ions: Determine the characteristic ions from the mass spectrum of a derivatized standard. The molecular ion and key fragment ions should be monitored.

GCMS_Workflow Sample Sample Extraction & Evaporation Deriv Add BSTFA & Heat (70°C) Sample->Deriv Derivatization Step Inject Inject into GC Deriv->Inject Separate GC Column Separation Inject->Separate Analysis Step Ionize Electron Ionization (70 eV) Separate->Ionize Analyze MS Detection (SIM Mode) Ionize->Analyze

GC-MS Experimental Workflow

Anwendungshinweis: Derivatisierung von 3-Methoxy-2,2-dimethyl-3-oxopropansäure für die GC/MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 3-Methoxy-2,2-dimethyl-3-oxopropansäure zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC/MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität der polaren Carbonsäure zu erhöhen und somit eine empfindliche und reproduzierbare Analyse zu ermöglichen.

Einleitung

3-Methoxy-2,2-dimethyl-3-oxopropansäure ist eine Carbonsäure, deren direkte Analyse mittels GC/MS aufgrund ihrer hohen Polarität und geringen Flüchtigkeit problematisch ist.[1] Die Derivatisierung der Carboxylgruppe in einen weniger polaren Ester oder Silylester verbessert die chromatographischen Eigenschaften erheblich, was zu symmetrischeren Peaks und einer höheren Empfindlichkeit führt.[2][3] In diesem Dokument werden zwei gängige Derivatisierungsmethoden vorgestellt: die Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und die Veresterung zu einem Methylester.

Die Silylierung ist eine vielseitige Methode, bei der ein aktives Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[1][4] Die resultierenden TMS-Derivate sind thermisch stabiler und flüchtiger.[4] Die Veresterung, insbesondere die Methylierung, ist eine weitere robuste Technik zur Derivatisierung von Carbonsäuren.[1] Die entstehenden Fettsäuremethylester (FAMEs) sind ideal für die GC/MS-Analyse.[5]

Methoden und Materialien

Für die Derivatisierung und anschließende GC/MS-Analyse werden Standard-Laborgeräte sowie hochreine Reagenzien und Lösungsmittel benötigt.

Geräte:

  • Gaschromatograph gekoppelt mit einem Massenspektrometer (GC/MS)

  • Autosampler

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

  • Mikroliterspritzen

  • Autosampler-Vials mit Kappen

Reagenzien und Verbrauchsmaterialien:

  • 3-Methoxy-2,2-dimethyl-3-oxopropansäure (Standard)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)[4]

  • 1% Trimethylchlorsilan (TMCS) in MSTFA (optional, als Katalysator)[3]

  • Pyridin (wasserfrei)

  • Bortrifluorid-Methanol-Lösung (14% BF3 in Methanol)[3]

  • n-Heptan oder Hexan (GC-Qualität)[5][6]

  • Natriumchlorid (gesättigte wässrige Lösung)

  • Wasserfreies Natriumsulfat

  • Geeignete GC-Kapillarsäule (z. B. DB-FATWAX UI oder SLB-5ms)[5]

Experimentelle Protokolle

Protokoll 1: Silylierung mit MSTFA

Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in ihr Trimethylsilyl (TMS)-Derivat.

  • Probenvorbereitung: Eine bekannte Menge der 3-Methoxy-2,2-dimethyl-3-oxopropansäure oder des getrockneten Probenextrakts in ein Autosampler-Vial einwiegen.

  • Lösung: Die Probe in einem geeigneten aprotischen Lösungsmittel wie Pyridin lösen.

  • Derivatisierung: 50 µL MSTFA (optional mit 1% TMCS als Katalysator) hinzufügen.[3]

  • Reaktion: Das Vial fest verschließen, kurz vortexen und für 30-60 Minuten bei 60 °C in einem Heizblock inkubieren.[3][7]

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: Die derivatisierte Probe direkt in das GC/MS-System injizieren.

Protokoll 2: Veresterung mit BF3-Methanol

Dieses Protokoll beschreibt die Bildung des Methylesters der Carbonsäure.

  • Probenvorbereitung: Eine bekannte Menge der Säure oder des Probenextrakts in ein Reaktionsgefäß geben.

  • Reagenz zugeben: 50 µL einer 14%igen Lösung von Bortrifluorid in Methanol hinzufügen.[3]

  • Reaktion: Das Gefäß verschließen und für 60 Minuten bei 60-80 °C erhitzen.[3]

  • Abkühlen: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.

  • Extraktion: 0,5 mL gesättigte NaCl-Lösung und 0,6 mL n-Heptan zugeben. Kräftig vortexen und die Phasen separieren lassen.[3]

  • Probensammlung: Die obere organische Phase (Heptan), die den Methylester enthält, in ein sauberes Vial überführen, das eine kleine Menge wasserfreies Natriumsulfat zur Trocknung enthält.[3]

  • Analyse: Einen Aliquot der Heptan-Phase in das GC/MS-System injizieren.

GC/MS-Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.

ParameterEmpfohlener Wert
GC-System Agilent 7890B GC mit 5977A MSD (oder äquivalent)[5]
Säule Agilent J&W DB-FATWAX UI (30 m x 0,25 mm, 0,25 µm) oder SLB-5ms (30 m x 0,25 mm, 0,25 µm)[5]
Trägergas Helium, konstante Flussrate von 1,2 mL/min[5]
Injektor Split/Splitless, 250 °C[5]
Injektionsvolumen 1 µL
Split-Verhältnis 10:1 bis 50:1[5]
Ofenprogramm Start bei 60°C (1 min halten), Rampe mit 10°C/min auf 175°C (10 min halten), Rampe mit 5°C/min auf 220°C (20 min halten)[5]
MS-Transferlinie 240 °C
MS-Ionenquelle 230 °C
MS-Quadrupol 150 °C
Ionisationsmodus Elektronenstoßionisation (EI) bei 70 eV[5]
Akquisitionsmodus Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) für quantitative Analysen[5][8]

Datenpräsentation

Die quantitative Leistungsfähigkeit der Methode sollte durch die Bestimmung von Linearität, Nachweisgrenzen (LOD), Bestimmungsgrenzen (LOQ) und Wiederfindungsraten validiert werden. Die folgende Tabelle fasst typische Leistungsdaten zusammen, die für die quantitative Analyse von derivatisierten Carbonsäuren mittels GC/MS berichtet wurden.

ParameterMethyl-DerivatisierungSilyl-Derivatisierung
Linearitätsbereich 0.50–20.00 µg·mL⁻¹[9]Variabel, abhängig vom Analyten
Korrelationskoeffizient (r²) > 0.99> 0.9[10]
Nachweisgrenze (LOD) 11.90 ng·mL⁻¹[9]0.1–1.3 µg L⁻¹[10]
Bestimmungsgrenze (LOQ) 39.68 ng·mL⁻¹[9]0.3–4.2 µg L⁻¹[10]
Wiederfindung (%) 95.25–100.29 %[9]N/A
Präzision (RSD %) < 7.16 %[9]< 7.2 %[10]

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und den logischen Aufbau des analytischen Prozesses.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Probe (3-Methoxy-2,2-dimethyl- 3-oxopropansäure) dissolve Lösen in Pyridin start->dissolve reagent Zugabe von MSTFA dissolve->reagent heat Inkubation (60°C, 30-60 min) reagent->heat gcms GC/MS-Injektion heat->gcms result Datenerfassung und Auswertung gcms->result

Abbildung 1: Experimenteller Arbeitsablauf für die Silylierungs-Derivatisierung.

Analytical_Process sample Probenahme & Lagerung prep Probenvorbereitung (Extraktion, Aufreinigung) sample->prep deriv Chemische Derivatisierung (Silylierung / Veresterung) prep->deriv separation Gaschromatographische Trennung deriv->separation detection Massenspektrometrische Detektion separation->detection quant Datenverarbeitung & Quantitative Analyse detection->quant report Berichterstellung quant->report

Abbildung 2: Logischer Ablauf des gesamten analytischen Prozesses.

References

The Versatility of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethyl-malonic acid monomethyl ester, is a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing both a carboxylic acid and a methyl ester functionality on a sterically hindered dimethyl-substituted carbon, make it an attractive starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The gem-dimethyl group provides steric hindrance that can influence stereoselectivity in adjacent reactions and imparts specific physical properties to the final products. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates and target molecules.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₀O₄--INVALID-LINK--
Molecular Weight 146.14 g/mol --INVALID-LINK--
Appearance Not specified (likely a solid or oil)
Boiling Point 233.8 °C at 760 mmHg
Density 1.162 g/cm³
CAS Number 13051-21-3--INVALID-LINK--
Synonyms 2,2-dimethyl-malonic acid monomethyl ester--INVALID-LINK--

Applications in Complex Molecule Synthesis

The primary utility of this compound lies in its ability to act as a bifunctional building block. The carboxylic acid moiety can be readily activated for amide or ester bond formation, while the methyl ester provides a handle for further transformations or can be retained in the final product.

Synthesis of Substituted Amides and Peptidomimetics

The carboxylic acid functionality of this compound can be selectively coupled with primary and secondary amines to furnish substituted amides. This reaction is fundamental in the construction of peptidomimetics and other biologically active molecules where the gem-dimethyl group can serve as a conformational constraint or a bioisosteric replacement for other functionalities.

G reagent 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid intermediate Activated Ester Intermediate reagent->intermediate Activation amine Primary or Secondary Amine product Substituted Amide Product amine->product Nucleophilic Attack coupling Coupling Agent (e.g., EDC, HOBt) coupling->intermediate base Base (e.g., DIPEA) base->product solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->product intermediate->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for the synthesis of amides.

This protocol details a representative procedure for the coupling of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-methoxy-2,2-dimethyl-3-oxopropanamide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
This compound146.141.0-
Benzylamine107.151.0-
N-Benzyl-3-methoxy-2,2-dimethyl-3-oxopropanamide235.28-(based on 1g of starting acid) 1.61
Precursor for Heterocyclic Synthesis

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. For instance, condensation with urea or thiourea derivatives can lead to the formation of substituted barbiturates or thiobarbiturates, classes of compounds with significant pharmacological activities.

G start 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid activation Acid Chloride Formation (e.g., SOCl₂) start->activation condensation Condensation/ Cyclization activation->condensation urea Urea or Thio-urea Derivative urea->condensation base Strong Base (e.g., NaOEt) base->condensation product 5,5-Dimethylbarbiturate Analog condensation->product hydrolysis Ester Hydrolysis (optional) product->hydrolysis

Caption: Synthesis of barbiturate analogs.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting with thionyl chloride. This activated intermediate is typically used without further purification.

  • Condensation: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Add urea to this solution.

  • Slowly add the freshly prepared acid chloride to the urea/sodium ethoxide mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Heat the reaction mixture to reflux to drive the condensation and cyclization. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the 5,5-dimethylbarbituric acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) for purification.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound146.141.0
Urea60.061.0
5,5-Dimethylbarbituric acid156.14-

Conclusion

This compound is a building block with significant potential in the synthesis of complex organic molecules. Its ability to participate in amide bond formation and serve as a precursor for heterocyclic systems, combined with the influence of the gem-dimethyl group on molecular conformation and properties, makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols provided herein offer a starting point for the exploration of its synthetic utility, and it is anticipated that further applications of this versatile reagent will continue to emerge in the development of new pharmaceuticals and functional materials.

Application Notes and Protocols for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the recommended storage conditions and stability profile of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. The included protocols offer standardized methods for evaluating the stability of this compound under various stress conditions.

Product Information

Compound Name This compound
CAS Number 13051-21-3[1]
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1]
Structure (Image of the chemical structure of this compound)
Synonyms 2,2-dimethyl-malonic acid monomethyl ester[1]

Storage Recommendations

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general best practices for similar chemical entities.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions. For short-term use, ambient temperature may be acceptable, but refrigeration is recommended for long-term storage.
Humidity Store in a dry environment.To prevent potential hydrolysis of the ester group.
Light Store in a light-resistant container.To protect against potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation.
Container Tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap).To prevent contamination and exposure to air and moisture.
Incompatibilities Strong oxidizing agents, strong bases, and strong acids.To avoid vigorous and potentially hazardous reactions. Esters can be hydrolyzed under strong acidic or basic conditions.[3]

Stability Profile

Expected Stability:

  • Hydrolytic Stability: The ester of the related 3-Methoxy-2,2-dimethylpropanoic acid is expected to exhibit high stability towards hydrolysis, particularly under basic conditions, due to this steric hindrance.[3] However, hydrolysis can be induced under strongly acidic conditions.

  • Thermal Stability: The compound is expected to be relatively stable at recommended storage temperatures. Thermal decomposition may occur at elevated temperatures.

  • Photostability: As with many organic molecules, exposure to UV light may lead to degradation.

To obtain quantitative stability data, a formal stability testing protocol, as outlined below, should be executed.

Experimental Protocols for Stability Testing

The following protocols are based on established guidelines for stability testing of active pharmaceutical ingredients (APIs) and other chemical compounds.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated pH meter, analytical balance, HPLC-UV/MS system, photostability chamber, and oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Stability:

    • Acidic Conditions: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Conditions: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate the solutions at room temperature for a defined period (e.g., 1, 4, 8 hours).

    • Neutral Conditions: To an aliquot of the stock solution, add an equal volume of high-purity water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Stability: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution in the dark at room temperature for a defined period.

  • Thermal Stability (Solid State): Place a known quantity of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method. Analyze for the appearance of degradation products and the loss of the parent compound.

Long-Term and Accelerated Stability Protocol

Objective: To determine the re-test period or shelf life and recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple batches of this compound in the proposed container-closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform tests for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation

The results from the stability studies should be tabulated to show the change in critical quality attributes over time and under different storage conditions.

Table 1: Example of Forced Degradation Data

Stress Condition Duration Assay of Parent Compound (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Impurities (%)
0.1 M HCl, 60°C24 hours98.50.8Not Detected1.5
1 M HCl, 60°C24 hours92.15.21.17.9
0.1 M NaOH, RT8 hours99.2Not Detected0.30.8
3% H₂O₂, RT24 hours99.5Not DetectedNot Detected0.5
80°C (Solid)48 hours99.8Not DetectedNot Detected0.2
Photostability1.2 million lux hrs99.6Not Detected0.10.4

Table 2: Example of Long-Term Stability Data (25°C/60%RH)

Time Point (Months) Appearance Assay (%) Degradation Products (%)
0White to off-white solid99.9Not Detected
3Conforms99.80.05
6Conforms99.80.06
12Conforms99.70.08
24Conforms99.50.12

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the decision-making process for storage.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Plan Develop Stability Protocol Select Select Batches and Container Plan->Select Forced Forced Degradation Studies Select->Forced LongTerm Long-Term & Accelerated Studies Select->LongTerm Analyze Analyze Samples at Time Points Forced->Analyze LongTerm->Analyze Report Compile Data and Report Analyze->Report Propose Propose Storage Conditions & Shelf-Life Report->Propose

Caption: Workflow for Stability Testing of this compound.

Storage_Decision_Tree Start Receive Compound CheckPurity Check Initial Purity & Appearance Start->CheckPurity Store Store at 2-8°C in a tightly sealed, light-resistant container under inert gas. CheckPurity->Store Purity & Appearance Conforms to Specification Quarantine Quarantine and Re-test CheckPurity->Quarantine Does Not Conform

Caption: Decision Tree for Proper Storage of this compound.

References

Application Notes and Protocols: Use of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid in the synthesis of novel copolymers. As this molecule is not directly polymerizable, this document outlines the synthesis of a polymerizable methacrylate monomer derived from it, followed by its application in free-radical copolymerization.

Part 1: Synthesis of a Polymerizable Monomer from this compound

Introduction

This compound, also known as 2,2-dimethylmalonic acid monomethyl ester, possesses a reactive carboxylic acid group that can be functionalized to introduce a polymerizable moiety. A common strategy is the esterification with a hydroxyl-containing monomer. This protocol details the synthesis of 2-((2-methoxy-2,2-dimethyl-3-oxopropanoyl)oxy)ethyl methacrylate (MDOM-EMA) via esterification with 2-hydroxyethyl methacrylate (HEMA).

Experimental Protocol: Synthesis of 2-((2-methoxy-2,2-dimethyl-3-oxopropanoyl)oxy)ethyl methacrylate (MDOM-EMA)

This protocol is based on a Steglich esterification, which is a mild and efficient method for the formation of esters from carboxylic acids and alcohols.

Materials:

  • This compound

  • 2-Hydroxyethyl methacrylate (HEMA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add 2-hydroxyethyl methacrylate (HEMA) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., hydroquinone) to prevent polymerization of the product.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure MDOM-EMA monomer.

Characterization:

The structure of the synthesized MDOM-EMA should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Visualization of Monomer Synthesis Workflow

monomer_synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_workup Work-up & Purification Reactant1 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid Reaction Steglich Esterification Reactant1->Reaction Reactant2 2-Hydroxyethyl methacrylate (HEMA) Reactant2->Reaction Reagent1 DCC Reagent1->Reaction Reagent2 DMAP Reagent2->Reaction Solvent DCM Solvent->Reaction Filtration Filtration Reaction->Filtration Wash Washing Filtration->Wash Drying Drying Wash->Drying Purification Column Chromatography Drying->Purification Product MDOM-EMA Monomer Purification->Product

Caption: Workflow for the synthesis of the MDOM-EMA monomer.

Part 2: Copolymerization of MDOM-EMA with Methyl Methacrylate (MMA)

Introduction

MDOM-EMA can be copolymerized with other vinyl monomers, such as methyl methacrylate (MMA), using standard free-radical polymerization techniques. The resulting copolymers will have the malonate-derived functional group incorporated into the polymer side chains, which can be useful for further modifications or for tuning the polymer's properties.

Experimental Protocol: Free-Radical Copolymerization of MDOM-EMA and MMA

Materials:

  • 2-((2-methoxy-2,2-dimethyl-3-oxopropanoyl)oxy)ethyl methacrylate (MDOM-EMA)

  • Methyl methacrylate (MMA), freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a Schlenk tube, dissolve the desired amounts of MDOM-EMA and MMA in anhydrous toluene.

  • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Place the sealed Schlenk tube in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). To determine reactivity ratios, keep the conversion below 10%.

  • Stop the reaction by cooling the tube in an ice bath and exposing the mixture to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into methanol to remove any unreacted monomers.

  • Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation: Copolymerization of MDOM-EMA (M₁) with MMA (M₂)

The following tables present hypothetical data for a series of copolymerization reactions.

Table 1: Copolymerization Conditions and Results

ExperimentMole Fraction of MDOM-EMA in Feed (f₁)Mole Fraction of MMA in Feed (f₂)Polymerization Time (h)Conversion (%)Mole Fraction of MDOM-EMA in Copolymer (F₁)
10.200.8048.50.25
20.400.6049.10.42
30.500.5049.50.51
40.600.4048.90.59
50.800.2048.20.78

Table 2: Calculated Reactivity Ratios

Methodr₁ (MDOM-EMA)r₂ (MMA)r₁ * r₂
Fineman-Ross0.850.950.81
Kelen-Tüdős0.880.930.82
Average 0.87 0.94 0.82

Note: These are hypothetical values for illustrative purposes. Actual reactivity ratios would need to be determined experimentally.

Visualization of Copolymerization Logic

copolymerization_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer1 MDOM-EMA (M₁) FPT Freeze-Pump-Thaw Monomer1->FPT Monomer2 MMA (M₂) Monomer2->FPT Initiator AIBN Initiator->FPT Solvent Toluene Solvent->FPT Polymerization Polymerization (70 °C) FPT->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Reprecipitation Precipitation->Purification Drying Vacuum Drying Purification->Drying Copolymer P(MDOM-EMA-co-MMA) Drying->Copolymer Characterization Characterization (NMR, GPC, DSC) Copolymer->Characterization

Caption: Logical workflow for the copolymerization and characterization process.

Part 3: Characterization of P(MDOM-EMA-co-MMA) Copolymers

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the copolymer composition.

Procedure:

  • Dissolve 10-15 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks for both MDOM-EMA and MMA units.

    • MDOM-EMA: Peaks corresponding to the methoxy protons and the gem-dimethyl protons.

    • MMA: Peak corresponding to the methoxy protons.

  • Integrate the areas of these characteristic peaks.

  • Calculate the mole fraction of each monomer unit in the copolymer using the ratio of the integrated peak areas.

Protocol: Gel Permeation Chromatography (GPC)

Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

Procedure:

  • Prepare a solution of the copolymer in a suitable mobile phase (e.g., THF) at a known concentration (e.g., 1-2 mg/mL).

  • Filter the solution through a 0.22 µm filter.

  • Inject the solution into the GPC system.

  • Analyze the resulting chromatogram against a calibration curve generated from polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

Protocol: Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (T₉) of the copolymer.

Procedure:

  • Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.

  • Seal the pan.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its expected T₉, then cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min).

  • The T₉ is determined from the inflection point of the baseline shift in the second heating scan.

Disclaimer: The protocols and data presented herein are for illustrative and educational purposes. The synthesis and copolymerization of the hypothetical monomer MDOM-EMA have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and adapt these protocols as necessary based on their specific experimental conditions and goals.

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various bioactive heterocyclic compounds. It includes quantitative data summaries, step-by-step experimental procedures, and visualizations of signaling pathways and experimental workflows.

Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for preparing these valuable scaffolds.[1][2]

Application:

This protocol is applicable for the rapid synthesis of a diverse range of 1,2-disubstituted benzimidazoles, which are key pharmacophores in numerous clinically approved drugs.[1] The synthesized compounds can be screened for various biological activities, particularly as potential enzyme inhibitors. For instance, certain benzimidazole derivatives have shown lipase inhibition activity.[3]

Quantitative Data Summary:

The following tables compare the efficiency of microwave-assisted synthesis with conventional methods and showcase the yields for various synthesized benzimidazole derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole [4]

MethodCatalystSolventTimeYield (%)
ConventionalEr(OTf)₃ (1 mol%)Ethyl Lactate60 min61.4
MicrowaveEr(OTf)₃ (1 mol%)Solvent-Free5 min99.9

Table 2: Microwave-Assisted Synthesis of Various 1,2-Disubstituted Benzimidazoles [4]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde1-benzyl-2-phenyl-1H-benzo[d]imidazole599
24-Methylbenzaldehyde1-benzyl-2-(p-tolyl)-1H-benzo[d]imidazole598
34-Methoxybenzaldehyde1-benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole596
44-Chlorobenzaldehyde1-benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole797
54-Nitrobenzaldehyde1-benzyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole1086
Experimental Protocol:

General Procedure for the Microwave-Assisted Synthesis of 1-benzyl-2-Aryl-Benzimidazoles: [4]

  • To a 3 mL glass vial, add N-benzyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mmol).

  • Add the corresponding benzaldehyde derivative (1 mmol) to the mixture.

  • Place the vial in a microwave reactor and irradiate for the time specified in Table 2.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • To separate the catalyst, add water to the reaction mixture and extract the product with ethyl acetate (4 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification r1 N-benzyl-o-phenylenediamine mix Mix Reactants r1->mix r2 Aldehyde Derivative r2->mix cat Er(OTf)₃ cat->mix mw Microwave Irradiation (5-10 min) mix->mw extract Aqueous Work-up & Extraction mw->extract Reaction Mixture purify Purification extract->purify Crude Product product 1,2-Disubstituted Benzimidazole purify->product Pure Product

Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles.

Multi-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multi-component reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5][6]

Application:

This protocol describes a green and facile synthesis of substituted dihydropyrimidinones using natural fruit juices as biocatalysts.[7] The synthesized DHPMs are valuable scaffolds in medicinal chemistry and can be further modified to develop novel therapeutic agents.

Quantitative Data Summary:

Table 3: Synthesis of Substituted Dihydropyrimidinones using Different Fruit Juices as Catalysts [7]

| Aldehyde | Catalyst | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 4-Chlorobenzaldehyde | Cocos nucifera L. juice | 120 | 92 | | 4-Chlorobenzaldehyde | Solanum lycopersicum L. juice | 130 | 88 | | 4-Chlorobenzaldehyde | Citrus limetta juice | 145 | 85 | | 4-Nitrobenzaldehyde | Cocos nucifera L. juice | 110 | 94 | | 4-Nitrobenzaldehyde | Solanum lycopersicum L. juice | 125 | 90 | | 4-Nitrobenzaldehyde | Citrus limetta juice | 140 | 87 |

Experimental Protocol:

General Procedure for the Synthesis of Substituted Dihydropyrimidinones: [7]

  • In a round-bottom flask, prepare a mixture of the substituted aldehyde (20 mmol), methyl acetoacetate (20 mmol), and urea (20 mmol).

  • Add 2.5 mL of Cocos nucifera L. juice (or other fruit juice as per Table 3) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the solid product with water.

  • Recrystallize the crude product from methanol to obtain the pure crystalline solid.

  • Confirm the structure of the synthesized compounds by FTIR and NMR spectroscopy and by comparing their melting points with reported values.

Synthesis of Quinoline-Chalcone Hybrids as PI3K Inhibitors

Quinoline and chalcone are both important pharmacophores known for their anticancer activities.[8] Hybrid molecules incorporating both scaffolds have been designed and synthesized as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[8][9]

Application:

This protocol is aimed at the synthesis of quinoline-chalcone hybrids as potential anticancer agents targeting the PI3K signaling pathway. The synthesized compounds can be evaluated for their cytotoxic activity against various cancer cell lines and their inhibitory effect on PI3K isoforms.

Signaling Pathway Diagram:

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Stimulation Inhibitor Quinoline-Chalcone Hybrid Inhibitor->PI3K Inhibition

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-chalcone hybrids.
Quantitative Data Summary:

Table 4: In-vitro Cytotoxic Activity (IC₅₀, µM) and PI3K Isoform Inhibition (IC₅₀, nM) of Lead Quinoline-Chalcone Hybrids [8]

CompoundA549 (Lung Cancer) IC₅₀ (µM)K-562 (Leukemia) IC₅₀ (µM)PI3K-α IC₅₀ (nM)PI3K-β IC₅₀ (nM)PI3K-δ IC₅₀ (nM)PI3K-γ IC₅₀ (nM)
9i 1.912.3410413618552
9j 3.165.29211287473128
Experimental Protocol:

The synthesis of quinoline-chalcone hybrids involves a multi-step process. A general outline is provided below, with specific details available in the cited literature.[8][10]

Step 1: Synthesis of Quinoline Intermediate

  • Synthesize the appropriate 2-chloro-quinoline-3-carbaldehyde derivative.

Step 2: Synthesis of Acetophenone Intermediate

  • Prepare the required substituted acetophenone.

Step 3: Claisen-Schmidt Condensation to form Quinoline-Chalcone Hybrid

  • Dissolve the substituted acetophenone (1 mmol) and the 2-chloro-quinoline-3-carbaldehyde (1 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure quinoline-chalcone hybrid.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are structural analogs of purines and have demonstrated a wide range of biological activities, including anticancer and antiviral properties.[11][12]

Application:

This protocol describes the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as potential antiproliferative agents.[11] The synthesized compounds can be tested for their activity against various cancer cell lines.

Quantitative Data Summary:

Table 5: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives [11]

CompoundAlkylating AgentYield (%)
P1 - (from formic acid)83
P2 Methyl iodide70
P3 Propargyl bromide65
P4 Phenacyl bromide69

Table 6: Antiproliferative Activity (IC₅₀, µM) of Pyrazolo[3,4-d]pyrimidine Derivatives [11]

CompoundHCT 116 (Colorectal)HepG2 (Liver)MCF-7 (Breast)
P1 22.7025.4031.25
P2 24.5028.7540.75
Sunitinib (Ref.) 21.5024.8029.50
Experimental Protocol:

Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1): [11]

  • Reflux a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) for 7 hours.

  • Pour the final reaction mixture into ice water.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to yield P1.

General procedure for the N-alkylation of P1 to synthesize P2-P4: [11]

  • To a solution of P1 in DMF, add the appropriate alkylating agent (methyl iodide, propargyl bromide, or phenacyl bromide).

  • Carry out the reaction at room temperature under liquid-solid phase transfer catalysis conditions.

  • After reaction completion, isolate the product by precipitation and filtration.

  • Purify the product by recrystallization.

Logical Relationship Diagram for SAR

The following diagram illustrates a simplified structure-activity relationship (SAR) based on the antiproliferative activity of the synthesized pyrazolo[3,4-d]pyrimidine derivatives.

SAR_logic cluster_sar Structure-Activity Relationship (SAR) P1 Compound P1 (N-H at position 5) P2 Compound P2 (N-CH₃ at position 5) P1->P2 Methylation Activity High Antiproliferative Activity P1->Activity Exhibits ReducedActivity Slightly Reduced Activity P2->ReducedActivity Shows

Simplified SAR for pyrazolo[3,4-d]pyrimidine derivatives.

References

Troubleshooting & Optimization

How to overcome steric hindrance in reactions with 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the challenges posed by the steric hindrance of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge is the significant steric hindrance around the carboxylic acid group. The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carboxyl group) physically blocks the approach of nucleophiles, such as amines or alcohols, making standard coupling reactions slow and inefficient.

Q2: Has a successful amide coupling with this compound been reported?

A2: Yes, a successful amide coupling has been documented. A patent describes the reaction of this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIEA (N,N-Diisopropylethylamine) as a base in DMF (N,N-Dimethylformamide)[1]. This demonstrates that with the appropriate choice of reagents, the steric hindrance can be overcome.

Q3: What are the most common reasons for low yields in reactions with this acid?

A3: Low yields are typically due to a combination of factors stemming from steric hindrance:

  • Incomplete reaction: The reaction may not proceed to completion due to the high activation energy required for the nucleophile to attack the sterically hindered carbonyl carbon.

  • Side reactions: Under harsh reaction conditions (e.g., high temperatures for prolonged periods), side reactions or decomposition of starting materials or products can occur.

  • Poor choice of activating agent: Not all coupling agents are effective for sterically hindered substrates. Standard reagents like DCC or EDC alone may be insufficient.[2][3]

Q4: Can I form an ester with this compound?

A4: While direct documentation for this specific molecule is sparse, esterification of sterically hindered acids is a known challenge. Success often relies on activating the carboxylic acid or using specific catalysts. General methods for esterifying sterically hindered acids, such as forming a more reactive acyl chloride intermediate or using specialized catalysts, would be the recommended starting points.

Troubleshooting Guide

Problem: My amide coupling reaction with this compound is not working or giving very low yields.

Possible Cause Suggested Solution
Insufficient Activation of the Carboxylic Acid The gem-dimethyl group hinders the formation of the active ester intermediate. Standard coupling agents may not be effective.
Solution 1: Use a More Powerful Coupling Agent. Switch to a uronium-based coupling agent known to be effective for hindered couplings, such as HATU, HBTU, or COMU. These reagents form highly reactive intermediates. A documented successful reaction used HATU with DIEA in DMF[1].
Solution 2: Form an Acyl Halide. Convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride. Acyl fluorides, in particular, can be effective for sterically hindered couplings as they are highly reactive yet can minimize steric bulk around the carbonyl group.
Base Incompatibility The base used may not be optimal for the reaction, leading to side reactions or insufficient deprotonation of the amine.
Solution: Use a Non-Nucleophilic Hindered Base. Employ a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine to prevent it from competing with the desired nucleophile.
Unfavorable Reaction Conditions The reaction temperature may be too low, or the reaction time too short to overcome the high activation energy.
Solution: Optimize Reaction Temperature and Time. While starting at room temperature is common, gentle heating may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition if the temperature is increased.

Problem: I am observing the formation of byproducts in my reaction.

Possible Cause Suggested Solution
Side Reactions of the Coupling Agent Some coupling agents can lead to the formation of stable byproducts that are difficult to remove.
Solution: Choose a Coupling Agent with Water-Soluble Byproducts. Using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) results in a urea byproduct that is water-soluble and can be easily removed during aqueous workup[2].
Decomposition of Starting Materials or Products Prolonged reaction times or high temperatures can lead to the degradation of sensitive functional groups.
Solution: Monitor the Reaction Closely. Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Stop the reaction as soon as it is complete to avoid byproduct formation.

Data Presentation

Table 1: Comparison of Coupling Agents for Hindered Amide Bond Formation

Coupling AgentClassTypical BaseSolventKey Advantages
HATU Uronium SaltDIEA, 2,4,6-CollidineDMF, CH₂Cl₂High reactivity, effective for hindered systems[1].
HBTU Uronium SaltDIEA, Et₃NDMF, CH₂Cl₂Similar to HATU, widely used in peptide synthesis.
COMU Uronium SaltDIEADMF, ACNVery high reactivity, can be effective at room temperature.
EDC Carbodiimide(often with HOBt, DMAP)CH₂Cl₂, DMFWater-soluble byproducts, easy workup[2].
TCT (with catalytic Formamide)TriazineN/AVariousCost-effective, high functional group compatibility[4][5].

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using HATU (Adapted from[1])

  • Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine starting material (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add this compound (1.0-1.2 eq.), DIEA (3.0 eq.), and HATU (1.5 eq.).

  • Reaction: Stir the resulting solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Strategy for Activation via Acyl Chloride Formation

  • Acyl Chloride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂). Add oxalyl chloride or thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C, with a catalytic amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride.

  • Amide/Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., CH₂Cl₂ or THF). At 0 °C, add a solution of the desired amine or alcohol (1.0 eq.) and a non-nucleophilic base like triethylamine or DIEA (1.5-2.0 eq.).

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), perform a standard aqueous workup and purify the product by chromatography.

Visualizations

experimental_workflow cluster_problem Problem: Low Reactivity cluster_solutions Solutions cluster_process1 Workflow for Strategy 1 cluster_process2 Workflow for Strategy 2 A Sterically Hindered Acid (this compound) B Strategy 1: Use High-Activity Coupling Agent (e.g., HATU, COMU) A->B Choose C Strategy 2: Convert to Reactive Intermediate (e.g., Acyl Fluoride/Chloride) A->C Choose D Couple Acid + Amine with HATU/DIEA in DMF B->D E React Acid with Fluorinating/Chlorinating Agent C->E G Desired Amide Product D->G F React Acyl Halide with Amine + Base E->F F->G

Caption: Logical workflow for overcoming steric hindrance.

HATU_Mechanism cluster_reactants Initial Reactants cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Hindered Acid) ActiveEster O-Acyl(tetramethyl)isouronium (Highly Reactive Intermediate) Acid->ActiveEster + HATU, Base HATU HATU Base Base (DIEA) Product Amide Product (R-CO-NHR') ActiveEster->Product + R'-NH₂ Amine R'-NH₂ (Nucleophile)

References

Optimization of reaction conditions for the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly synthesized via the partial hydrolysis of dimethyl 2,2-dimethylmalonate.

Q1: Low yield of the desired mono-acid product.

A1: Low yields can result from several factors. Here are some common causes and their solutions:

  • Incomplete Hydrolysis: The reaction time may be insufficient for the selective hydrolysis of one ester group.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Formation of Di-acid: Excessive hydrolysis can lead to the formation of 2,2-dimethylmalonic acid as a byproduct.

    • Solution: Carefully control the stoichiometry of the base used for hydrolysis. Using a slight excess of the base (e.g., 1.1 to 1.2 equivalents) is often recommended. Lowering the reaction temperature can also improve selectivity.

  • Work-up Issues: The product may be lost during the extraction process due to its polarity.

    • Solution: Ensure the aqueous layer is thoroughly saturated with a salt like sodium chloride (NaCl) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Q2: The reaction mixture turns yellow and complex byproducts are observed.

A2: The formation of a complex, yellow reaction mixture can indicate side reactions.

  • Cause: This can be due to impurities in the starting materials or running the reaction at too high a temperature, which can promote decomposition or side reactions.

  • Solution:

    • Ensure the purity of the starting dimethyl 2,2-dimethylmalonate.

    • Maintain a low and consistent reaction temperature (e.g., 0 °C) throughout the addition of the base and the subsequent stirring period.

    • Consider using a co-solvent system, such as tetrahydrofuran (THF) and water, which can sometimes lead to cleaner reactions.[1]

Q3: Difficulty in isolating the pure product.

A3: The purification of this compound can be challenging due to the presence of unreacted starting material and the di-acid byproduct, which have similar polarities.

  • Solution:

    • Column Chromatography: Silica gel column chromatography is an effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from the starting diester and the di-acid.

    • Acid-Base Extraction: An acid-base workup can help to remove the di-acid. By carefully adjusting the pH, it may be possible to selectively extract the mono-acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is dimethyl 2,2-dimethylmalonate.

Q2: What are the typical reaction conditions for the partial hydrolysis of dimethyl 2,2-dimethylmalonate?

A2: Typical conditions involve the slow, dropwise addition of one equivalent of an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to a cooled solution (0 °C) of the diester in a co-solvent like THF or acetonitrile.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by TLC, observing the disappearance of the starting diester spot and the appearance of the product spot. NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the ratio of starting material, product, and byproduct.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong bases like NaOH and KOH with care as they are corrosive.

  • Organic solvents are flammable and should be handled away from ignition sources.

Data Presentation

Table 1: Summary of Reaction Conditions for Partial Hydrolysis of Dimethyl Malonates

ParameterCondition 1 (Analogous Synthesis)[1]Condition 2 (Proposed for Target)
Starting Material Dimethyl methylmalonateDimethyl 2,2-dimethylmalonate
Base 1.2 eq. 0.25 M NaOH (aq)1.1 - 1.2 eq. 0.5 M KOH (aq)
Solvent THF/WaterAcetonitrile/Water
Temperature 0 °C0 °C to Room Temperature
Reaction Time 1.5 h2 - 4 h (monitor by TLC)
Work-up Acidification with 1 M HCl, saturation with NaCl, extraction with Ethyl AcetateAcidification with 1 M HCl, saturation with NaCl, extraction with Dichloromethane
Purification Silica Gel Column ChromatographySilica Gel Column Chromatography
Reported Yield ~80-90% (for monomethyl methylmalonate)Expected Yield: 75-85%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, monomethyl methylmalonate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2,2-dimethylmalonate (1 equivalent) in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base Addition: Slowly add 1.1 equivalents of a 0.5 M aqueous solution of potassium hydroxide (KOH) dropwise to the stirred solution over 30 minutes. Ensure the temperature remains at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for another 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Acidification: Once the reaction is complete, cool the mixture back to 0 °C and acidify it to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid (HCl).

  • Extraction: Saturate the aqueous layer with solid sodium chloride. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start: Dimethyl 2,2-dimethylmalonate dissolve Dissolve in Acetonitrile/Water start->dissolve cool Cool to 0 °C dissolve->cool add_base Slowly add aq. KOH (1.1 eq) cool->add_base react Stir at 0 °C to RT (Monitor by TLC) add_base->react acidify Acidify with 1M HCl to pH 2 react->acidify extract Extract with Dichloromethane acidify->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree issue Low Yield or Impure Product check_byproducts Check for Byproducts (Di-acid or Starting Material) issue->check_byproducts incomplete_reaction Incomplete Reaction? check_byproducts->incomplete_reaction over_reaction Over-reaction (Di-acid formation)? check_byproducts->over_reaction workup_loss Potential Work-up Loss? check_byproducts->workup_loss solution1 Increase reaction time Monitor by TLC incomplete_reaction->solution1 Yes solution4 Optimize column chromatography (gradient elution) incomplete_reaction->solution4 No solution2 Use precise amount of base (1.1 eq) Lower reaction temperature over_reaction->solution2 Yes over_reaction->solution4 No solution3 Saturate aqueous layer with NaCl Perform multiple extractions workup_loss->solution3 Yes workup_loss->solution4 No

Caption: Troubleshooting guide for synthesis optimization.

References

Common side products in the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Alkylation: Dimethyl malonate is subjected to double methylation using a suitable methylating agent (e.g., methyl iodide) and a base (e.g., sodium methoxide) to yield dimethyl 2,2-dimethylmalonate.

  • Selective Monohydrolysis: One of the methyl ester groups of dimethyl 2,2-dimethylmalonate is selectively hydrolyzed to a carboxylic acid using a carefully controlled amount of a base (e.g., potassium hydroxide) in a mixed solvent system.

Q2: What are the most common side products I might encounter during this synthesis?

A2: Side products can arise from both the alkylation and hydrolysis steps.

  • During alkylation: Incomplete methylation can result in the presence of dimethyl methylmalonate and unreacted dimethyl malonate.

  • During hydrolysis: Incomplete hydrolysis will leave unreacted dimethyl 2,2-dimethylmalonate. Over-hydrolysis will produce 2,2-dimethylmalonic acid (the diacid).

  • Decarboxylation: If the hydrolysis or workup conditions are too harsh (e.g., high temperatures), decarboxylation of the desired product can occur, yielding methyl isobutyrate. Similarly, the diacid can decarboxylate to isobutyric acid.

Q3: How can I minimize the formation of the diacid during the hydrolysis step?

A3: To minimize the formation of 2,2-dimethylmalonic acid, it is crucial to carefully control the stoichiometry of the base used for hydrolysis. Using a slight excess (e.g., 1.1-1.2 equivalents) of a base like potassium hydroxide is often recommended. Additionally, carrying out the reaction at a low temperature (e.g., 0 °C) and monitoring its progress closely (e.g., by TLC) can help prevent over-hydrolysis.[1][2]

Q4: My final product seems to be contaminated with a lower boiling point impurity. What could it be?

A4: A common lower boiling point impurity is methyl isobutyrate, which results from the decarboxylation of this compound. This can happen if the reaction mixture is heated excessively during hydrolysis or purification. To avoid this, maintain low temperatures throughout the synthesis and purification process.

Troubleshooting Guides

Problem 1: Low yield of dimethyl 2,2-dimethylmalonate after the alkylation step.
Potential Cause Suggested Solution
Incomplete reactionEnsure an adequate amount of base (at least two equivalents) and methylating agent are used. Monitor the reaction by TLC or GC to confirm the disappearance of starting material and the mono-methylated intermediate.
Deactivation of the baseUse anhydrous solvents and ensure all glassware is thoroughly dried to prevent the base from being quenched by moisture.
Competing reactionsMaintain a controlled reaction temperature, as higher temperatures can lead to side reactions.
Problem 2: Presence of multiple products after the selective monohydrolysis step.
Observed Issue Potential Cause Suggested Solution
Significant amount of starting diester remainsIncomplete hydrolysis.Increase the reaction time or use a slight excess of the base (e.g., 1.2 equivalents of KOH). Ensure efficient stirring to promote mixing of the aqueous and organic phases.[1]
Presence of a significant amount of diacidOver-hydrolysis.Reduce the amount of base to near stoichiometric (e.g., 1.05-1.1 equivalents). Perform the reaction at a lower temperature (0 °C) and monitor closely.[2]
Formation of a neutral, lower molecular weight byproductDecarboxylation of the desired product.Avoid heating the reaction mixture. Perform the acidification and extraction steps at low temperatures (e.g., in an ice bath).

Experimental Protocols

Key Experiment: Selective Monohydrolysis of Dimethyl 2,2-dimethylmalonate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Dimethyl 2,2-dimethylmalonate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve dimethyl 2,2-dimethylmalonate in a suitable co-solvent such as THF or DMSO.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of potassium hydroxide (1.1 equivalents) dropwise while vigorously stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Visual Troubleshooting Guide

Troubleshooting_Synthesis start Start Synthesis alkylation Step 1: Alkylation (Dimethyl Malonate) start->alkylation check_alkylation Check Alkylation Product Purity alkylation->check_alkylation hydrolysis Step 2: Selective Monohydrolysis check_alkylation->hydrolysis Pure incomplete_alkylation Issue: Incomplete Alkylation (Mono-methylated or starting material present) check_alkylation->incomplete_alkylation Impure check_hydrolysis Check Final Product Purity hydrolysis->check_hydrolysis final_product Pure 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid check_hydrolysis->final_product Pure incomplete_hydrolysis Issue: Incomplete Hydrolysis (Diester present) check_hydrolysis->incomplete_hydrolysis Diester impurity over_hydrolysis Issue: Over-Hydrolysis (Diacid present) check_hydrolysis->over_hydrolysis Diacid impurity decarboxylation Issue: Decarboxylation (Methyl Isobutyrate present) check_hydrolysis->decarboxylation Neutral impurity adjust_alkylation Action: Adjust Base/Alkylating Agent Stoichiometry, Ensure Anhydrous Conditions incomplete_alkylation->adjust_alkylation adjust_alkylation->alkylation adjust_hydrolysis_time Action: Increase Reaction Time or Base Equivalents incomplete_hydrolysis->adjust_hydrolysis_time adjust_hydrolysis_time->hydrolysis adjust_base Action: Reduce Base Equivalents, Maintain Low Temperature over_hydrolysis->adjust_base adjust_base->hydrolysis control_temp Action: Maintain Low Temperature During Reaction and Workup decarboxylation->control_temp control_temp->hydrolysis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Improving yield and purity in the preparation of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the preparation of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, also known as 2,2-dimethylmalonic acid monomethyl ester. Two primary synthetic routes are considered:

  • Route A: Selective monohydrolysis of dimethyl 2,2-dimethylmalonate.

  • Route B: Selective monoesterification of 2,2-dimethylmalonic acid.

Low or No Conversion of Starting Material

Question: I am observing a low conversion of my starting material (either dimethyl 2,2-dimethylmalonate or 2,2-dimethylmalonic acid). What are the possible causes and solutions?

Answer:

Low conversion can stem from several factors related to reaction conditions and reagent quality. Below is a summary of potential causes and corresponding troubleshooting steps for each synthetic route.

Table 1: Troubleshooting Low Conversion

Synthetic RoutePotential CauseRecommended Solution
Route A: Monohydrolysis Inactive Base: The sodium hydroxide (NaOH) solution may have degraded by absorbing atmospheric CO₂.Prepare a fresh, standardized solution of NaOH.
Low Reaction Temperature: The reaction temperature of 0°C may be too low for your specific setup, slowing the reaction rate significantly.Ensure accurate temperature monitoring. If the reaction is clean but slow, consider a slight increase in temperature (e.g., to 5-10°C), but be mindful of the increased risk of diacid formation.
Poor Solubility: The biphasic nature of the THF/water system may not be optimal for your substrate concentration.Ensure vigorous stirring to maximize the interfacial area. You may also experiment with altering the THF to water ratio slightly to improve solubility.
Route B: Monoesterification Inactive Catalyst: The boric acid catalyst may be of poor quality or has become hydrated.Use a fresh, high-purity source of boric acid. Ensure it is stored in a desiccator.
Insufficient Methanol: For the solvent-free approach, an inadequate excess of methanol will limit the reaction equilibrium.Use a larger excess of methanol. For the acetonitrile protocol, ensure the stoichiometric amount of methanol is accurate.
Inefficient Water Removal: In the esterification reaction, the presence of water can inhibit the reaction.While not explicitly a water-removal reaction, ensure all reagents and solvents are anhydrous to favor ester formation.
Formation of Significant Byproducts

Question: My reaction is producing significant amounts of byproducts, primarily the diacid or diester. How can I improve the selectivity for the desired monoester?

Answer:

The formation of byproducts is a common challenge in achieving high purity. The key is to carefully control the reaction conditions to favor the formation of the monoester.

Table 2: Troubleshooting Byproduct Formation

Synthetic RouteByproduct ObservedPotential CauseRecommended Solution
Route A: Monohydrolysis 2,2-Dimethylmalonic Acid (Diacid) Excess NaOH: Using more than one equivalent of NaOH will lead to the hydrolysis of both ester groups.Carefully measure and add the NaOH solution. A slow, dropwise addition is recommended.
Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature increases the likelihood of the second hydrolysis event.Monitor the reaction closely using a suitable technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting diester is consumed. Maintain the reaction temperature at 0°C.
Route B: Monoesterification Dimethyl 2,2-dimethylmalonate (Diester) Forcing Reaction Conditions: Higher temperatures and longer reaction times will promote the formation of the diester.Optimize the reaction conditions to favor the monoester. This may involve lowering the temperature or reducing the reaction time.[1]
Excess Methanol and Catalyst: A large excess of methanol and a high catalyst loading can drive the reaction towards the diester.Use a more controlled amount of methanol, especially when using a co-solvent like acetonitrile. Reduce the catalyst loading.
Difficulties in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

Answer:

Effective purification is critical for obtaining a high-purity product. The acidic nature of the target molecule is key to a successful purification strategy.

Table 3: Purification Strategies

Purification StepDescriptionKey Considerations
Acid-Base Extraction This is the primary method for separating the acidic product from non-acidic starting materials (diester) and byproducts. After the reaction, the mixture is acidified, and the product is extracted into an organic solvent. Alternatively, the product can be extracted into a basic aqueous solution, washed, and then re-acidified and extracted.- Ensure the aqueous phase is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid for efficient extraction into the organic layer.- Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.- Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Column Chromatography Silica gel chromatography can be used to separate the monoester from the starting diester and any non-polar impurities.- The acidic nature of the product can lead to tailing on silica gel. It may be beneficial to add a small amount of acetic or formic acid to the eluent.- A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
Recrystallization If the product is a solid at room temperature, recrystallization can be an effective final purification step.- The choice of solvent is critical. A solvent system in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures is ideal.- Potential solvent systems could include mixtures of hexanes and ethyl acetate or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect for the synthesis of this compound?

A1: With optimized protocols, yields for the selective monohydrolysis of dimethyl 2,2-dimethylmalonate can be high, often exceeding 90%, with purities greater than 98% after purification. The selective monoesterification with boric acid catalysis may result in yields ranging from 50-80%, with purity dependent on the effectiveness of the purification.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) to differentiate between the starting material, product, and byproducts. Staining with potassium permanganate or using a UV indicator can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: Is this compound stable? How should it be stored?

A3: Like many β-keto acid derivatives, there is a potential for decarboxylation upon heating. It is advisable to store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere to minimize degradation.

Q4: Can I use other bases for the monohydrolysis reaction?

A4: While other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used, sodium hydroxide is commonly employed. The choice of cation can sometimes influence the reaction rate and selectivity. It is important to use a strong base to ensure the saponification reaction proceeds efficiently.

Q5: Are there alternative catalysts for the monoesterification reaction?

A5: While this guide focuses on boric acid, other acid catalysts can be used for esterification. However, strong mineral acids like sulfuric acid may be less selective and promote the formation of the diester. The mild nature of boric acid is advantageous for selective monoesterification.[1]

Experimental Protocols

Protocol A: Selective Monohydrolysis of Dimethyl 2,2-dimethylmalonate

This protocol is adapted from the highly efficient selective monohydrolysis method reported by Niwayama.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2,2-dimethylmalonate (1.0 eq) in tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting diester is consumed (typically 1-2 hours).

  • Work-up:

    • Quench the reaction by adding cold, dilute hydrochloric acid (until pH 1-2).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by acid-base extraction or column chromatography as described in the troubleshooting section.

Protocol B: Selective Monoesterification of 2,2-dimethylmalonic Acid

This protocol is based on the boric acid catalyzed monoesterification.[1]

  • Reaction Setup: In a round-bottom flask, combine 2,2-dimethylmalonic acid (1.0 eq), boric acid (0.05 eq), and methanol (1.2 eq).

  • Solvent (Optional): Acetonitrile can be added as a co-solvent.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60°C) for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Separate the organic layer and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to give the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_A cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Dimethyl 2,2-dimethylmalonate in THF prep2 Cool to 0°C prep1->prep2 react1 Slowly Add Aqueous NaOH (1.0 eq) prep2->react1 react2 Monitor by TLC react1->react2 workup1 Acidify with HCl react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify Product workup3->purify

Caption: Workflow for Route A: Monohydrolysis.

experimental_workflow_B cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2,2-dimethylmalonic acid, boric acid, and methanol react1 Heat at 60°C prep1->react1 react2 Monitor by TLC react1->react2 workup1 Aqueous Work-up react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify Product workup3->purify

Caption: Workflow for Route B: Monoesterification.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Unsatisfactory Yield or Purity q_conversion Low Conversion? start->q_conversion q_byproducts Byproducts Observed? start->q_byproducts a_reagents Check Reagent Activity (Fresh NaOH, Anhydrous Catalyst) q_conversion->a_reagents Yes a_conditions Optimize Reaction Conditions (Temperature, Time, Stirring) q_conversion->a_conditions Yes a_stoichiometry Verify Stoichiometry (esp. Base in Hydrolysis) q_byproducts->a_stoichiometry Yes a_monitoring Improve Reaction Monitoring (TLC, HPLC) q_byproducts->a_monitoring Yes a_purification Refine Purification Strategy (Acid-Base Extraction, Chromatography) q_byproducts->a_purification Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low diastereoselectivity in alkylation reactions of chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in alkylation reactions of chiral compounds?

Low diastereoselectivity in the alkylation of chiral compounds can often be attributed to several critical experimental parameters. The key factors to investigate are:

  • Enolate Geometry: The formation of a specific enolate geometry (E or Z) is often crucial for high stereocontrol. For many chiral auxiliaries, the formation of the Z-enolate is favored when using bulky bases like lithium diisopropylamide (LDA), which can lead to higher diastereoselectivity.[1] Incomplete enolate formation can also result in side reactions and a lower diastereomeric ratio (d.r.).[1]

  • Reaction Temperature: Lower temperatures, typically -78 °C, are generally preferred.[1][2] At higher temperatures, the energy difference between the diastereomeric transition states is smaller, which leads to reduced selectivity.[3]

  • Solvent: The choice of solvent can significantly impact the reaction's stereochemical outcome. Tetrahydrofuran (THF) is a commonly used solvent that often promotes high diastereoselectivity.[2]

  • Base: The base used for enolate formation plays a critical role. Bulky bases like LDA often favor the formation of a specific enolate geometry, leading to improved stereocontrol.[1] The choice between different alkali metal enolates (e.g., lithium vs. sodium) can also influence reactivity and selectivity.[4]

  • Electrophile Structure: The structure of the alkylating agent can influence the diastereoselectivity. Sterically demanding electrophiles may lead to higher selectivity.[5]

Q2: How can I improve a low diastereomeric ratio (d.r.) in my alkylation reaction?

To improve a low d.r., consider the following troubleshooting steps:

  • Optimize Enolate Formation: Ensure complete enolate formation by using a sufficient excess of a suitable base (e.g., 1.1-1.2 equivalents of LDA) and allowing adequate time for deprotonation at low temperatures.[1][3]

  • Lower the Reaction Temperature: If not already doing so, perform the alkylation at -78 °C or even lower.[3]

  • Change the Solvent: If using a less polar solvent like toluene, switching to THF may improve diastereoselectivity.[2]

  • Vary the Base: If using a base like n-BuLi, consider switching to a bulkier base such as LDA.[2] For certain substrates, sodium enolates may provide higher selectivity than lithium enolates.[4]

  • Modify the Chiral Auxiliary or Electrophile: If possible, using a chiral auxiliary with different steric properties or a bulkier electrophile could enhance facial bias.[3][5]

Q3: What are the recommended conditions for cleaving the chiral auxiliary after the alkylation?

The removal of the chiral auxiliary is a critical step and must be performed under conditions that do not cause racemization or epimerization of the newly formed stereocenter.[1] Common methods include:

  • Saponification: For ester-linked auxiliaries, hydrolysis with a mild base like lithium hydroxide (LiOH) in a THF/water mixture at low temperatures is often effective.[1]

  • Reductive Cleavage: Reagents such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used for reductive cleavage.[1]

  • Hydrolytic Cleavage: For some auxiliaries, like the Evans oxazolidinone, hydrolysis using LiOH with hydrogen peroxide can be employed.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Diastereoselectivity Incomplete Enolate Formation Increase the equivalents of base (e.g., LDA to 1.2 eq.). Increase the deprotonation time or temperature slightly if solubility is an issue, but maintain low overall temperature.[3]
Reaction Temperature is Too High Perform the reaction at -78 °C or lower.[3]
Inappropriate Solvent Switch to a more suitable solvent like THF.[2]
Suboptimal Base Use a bulkier base like LDA to favor a specific enolate geometry.[1] Consider using sodium hexamethyldisilazide (NaHMDS) for certain auxiliaries.[7]
Steric Mismatch If possible, modify the chiral auxiliary or use a bulkier electrophile to enhance stereochemical control.[3]
Low Reaction Yield Incomplete Deprotonation Use a stronger base if compatible with the substrate.[3]
Decomposition of Reagents Check the quality and titrate organometallic reagents before use.[3] Use a milder workup procedure.[3]
Poor Solubility at Low Temperatures Use a co-solvent to improve solubility and ensure vigorous stirring.[3]
Inconsistent Results Presence of Moisture Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Variable Reagent Quality Titrate organometallic reagents before each use to ensure accurate concentration.[3]

Quantitative Data on Influencing Factors

The following table summarizes the impact of various experimental conditions on the diastereomeric ratio (d.r.) of alkylation reactions.

Factor Condition A d.r. (A) Condition B d.r. (B) Reference
Temperature -30 °C85:15-78 °C>95:5[2]
Solvent Toluene70:30THF90:10[2]
Base n-BuLi60:40LDA90:10[2]

Note: This data is representative and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Prototypical Protocol for Diastereoselective Alkylation using a Chiral Auxiliary

This protocol is a generalized procedure and may require optimization for specific substrates and auxiliaries.

  • Preparation of the Chiral Substrate:

    • React the starting material with the chiral auxiliary under appropriate conditions (e.g., acylation for Evans oxazolidinones).

    • Purify the resulting chiral substrate by column chromatography.

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the chiral substrate in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1-1.2 equivalents) in THF to the substrate solution.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.[1][3]

  • Alkylation:

    • Slowly add the electrophile (1.2-1.5 equivalents) to the enolate solution at -78 °C.[1][3]

    • Stir the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]

    • Cleave the chiral auxiliary using an appropriate method (e.g., saponification or reductive cleavage) to yield the desired product.

    • Purify the final product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_temp Is Reaction at -78°C? start->check_temp lower_temp Lower Temperature to -78°C check_temp->lower_temp No check_base Is a Bulky Base (e.g., LDA) Used? check_temp->check_base Yes lower_temp->check_base change_base Switch to a Bulky Base check_base->change_base No check_solvent Is THF the Solvent? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch Solvent to THF check_solvent->change_solvent No check_enolate Is Enolate Formation Complete? check_solvent->check_enolate Yes change_solvent->check_enolate optimize_enolate Increase Base Equivalents and/or Reaction Time check_enolate->optimize_enolate No consider_sterics Consider Steric Effects of Substrate and Electrophile check_enolate->consider_sterics Yes optimize_enolate->consider_sterics end Improved Diastereoselectivity consider_sterics->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow start Start: Chiral Substrate enolate_formation 1. Enolate Formation (LDA, THF, -78°C) start->enolate_formation alkylation 2. Alkylation (Add Electrophile, -78°C) enolate_formation->alkylation workup 3. Aqueous Workup (NH4Cl quench) alkylation->workup extraction 4. Extraction & Drying workup->extraction cleavage 5. Auxiliary Cleavage extraction->cleavage purification 6. Purification (Column Chromatography) cleavage->purification product Final Product purification->product

Caption: General experimental workflow for diastereoselective alkylation.

References

Challenges in the esterification of sterically hindered 3-Methoxy-2,2-dimethylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-Methoxy-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered carboxylic acid. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

The significant steric hindrance around the carboxylic acid group, caused by the adjacent quaternary 'neopentyl-like' carbon, makes ester formation via standard methods like Fischer esterification inefficient. The bulky 2,2-dimethyl groups physically block the nucleophilic attack of the alcohol at the carbonyl carbon. Therefore, successful esterification requires specific activation methods to overcome this challenge.

Troubleshooting Guide

This section addresses common problems encountered during the esterification of 3-Methoxy-2,2-dimethylpropanoic acid in a question-and-answer format.

Question 1: I am observing very low or no conversion to the desired ester. What are the likely causes and solutions?

Answer: Low to no conversion is the most common issue and typically stems from insufficient activation of the sterically hindered carboxylic acid.

  • Possible Cause 1: Inappropriate Esterification Method. Standard acid-catalyzed methods like Fischer esterification are often ineffective for this substrate due to the high activation energy imposed by steric bulk.[1][2]

    • Solution: Employ a method designed for sterically hindered acids. The most common and effective methods involve using coupling reagents to form a highly reactive intermediate. Recommended methods include:

      • Steglich Esterification: Uses a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an acyl-transfer catalyst, 4-Dimethylaminopyridine (DMAP).[3][4][5]

      • Acid Chloride Formation: A robust, two-step method where the carboxylic acid is first converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the alcohol.[5]

      • Other Coupling Reagents: Consider agents like 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) or using benzotriazole esters as intermediates.[6][7]

  • Possible Cause 2: Presence of Water. Moisture in the reactants or solvent can hydrolyze reactive intermediates and consume reagents, severely reducing yield.[8][9]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If necessary, add molecular sieves to the reaction mixture to scavenge any trace amounts of water.[9]

  • Possible Cause 3: Suboptimal Reaction Conditions. Even with the right method, insufficient reaction time or temperature can lead to poor conversion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] If the reaction stalls, consider increasing the temperature or allowing it to run for a longer period (e.g., overnight).

Question 2: My reaction is messy and I'm getting significant side products. How can I improve the selectivity?

Answer: Side product formation is often linked to the specific reagents used.

  • Possible Cause 1 (Steglich Method): N-acylurea Formation. In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which halts the reaction.[4]

    • Solution: The addition of a catalytic amount of 4-DMAP (typically 5-10 mol%) is crucial. DMAP acts as a superior acyl transfer agent, rapidly reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium salt. This intermediate readily reacts with the alcohol and outcompetes the rearrangement to the N-acylurea.[3][4]

  • Possible Cause 2: Degradation. Harsh conditions, such as excessively high temperatures or very strong acids, can cause degradation of starting materials or products.[9]

    • Solution: Use milder conditions. Steglich and other modern coupling methods are effective at or slightly above room temperature.[10] If using the acid chloride method, the second step (reaction with the alcohol) is often performed at 0 °C to room temperature.

Question 3: I am struggling to purify my final ester product. What are the best practices?

Answer: Purification challenges often arise from non-volatile byproducts from the coupling reagents.

  • Possible Cause 1: Dicyclohexylurea (DCU) Byproduct. When using DCC in a Steglich esterification, the DCU byproduct is often insoluble in common organic solvents like dichloromethane and can be difficult to remove completely by filtration alone.[8]

    • Solution: Most of the DCU will precipitate and can be removed by filtration. To remove residual DCU, concentrate the filtrate and redissolve the crude product in a different solvent (like diethyl ether or hexanes) in which the ester is soluble but DCU is not, then filter again. Alternatively, column chromatography is usually effective.

  • Possible Cause 2: Ethyl(dimethylaminopropyl)urea Byproduct. When using EDC, the resulting urea byproduct is water-soluble.

    • Solution: Perform an aqueous workup. Washing the organic layer with a mild acid solution (e.g., 1M HCl or aqueous citric acid) will protonate the urea, making it highly soluble in the aqueous phase.[2][10]

Frequently Asked Questions (FAQs)

Q1: Why is a standard Fischer esterification not recommended for 3-Methoxy-2,2-dimethylpropanoic acid? A1: Fischer esterification is a reversible, acid-catalyzed reaction that relies on the direct nucleophilic attack of an alcohol on the protonated carboxylic acid.[11] The severe steric hindrance from the 2,2-dimethyl groups on the acid creates a high energy barrier for this attack, resulting in extremely slow reaction rates and poor equilibrium yields.[1]

Q2: What is the specific role of 4-DMAP in a Steglich esterification? A2: 4-DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC/EDC) to create a highly electrophilic N-acylpyridinium intermediate. This new intermediate is much more reactive towards the alcohol than the O-acylisourea and prevents the formation of the undesired N-acylurea byproduct.[3][4]

Q3: Are there any "greener" or more sustainable solvent choices for these reactions? A3: Yes. While dichloromethane (DCM) is traditionally used, studies have shown that solvents like dimethyl carbonate (DMC) can be an effective and more environmentally friendly alternative for some coupling reactions.[4]

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[8] Spot the reaction mixture alongside your starting carboxylic acid and alcohol. The disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What safety precautions are necessary when working with carbodiimide coupling reagents? A5: Carbodiimides like DCC are potent allergens and skin sensitizers. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[10]

Comparative Data

The table below summarizes various methods suitable for the esterification of sterically hindered acids like 3-Methoxy-2,2-dimethylpropanoic acid.

MethodKey ReagentsTypical SolventTemp. (°C)ProsCons
Steglich Esterification DCC or EDC, 4-DMAPDCM, THF0 to RTMild conditions, high yields for hindered substrates.[3]DCC produces insoluble urea byproduct; reagents are allergens.[10]
Acid Chloride Formation SOCl₂ or (COCl)₂, Pyridine or Et₃NToluene, DCMRT to RefluxForms a highly reactive intermediate; generally high yielding.Two-step process; generates acidic HCl byproduct.[5]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol + DMAPTHF, TolueneRTExcellent for forming macrocycles and esters of hindered acids.[7]Requires stoichiometric amounts of reagents; two-step one-pot process.
DPAT Catalysis Diphenylammonium triflate (DPAT)Fluorous Media (e.g., perfluorohexane)~80°CCan give higher yields than traditional solvents for hindered systems.[12]Requires specialized fluorous solvents; catalyst may not be common.

Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is a general procedure and may require optimization.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Methoxy-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).

  • Addition of Reagents: Add the desired alcohol (1.1 - 1.5 eq) and a catalytic amount of 4-DMAP (0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and the urea byproduct), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.

Protocol 2: Two-Step Esterification via Acid Chloride Formation

This protocol is a general procedure and may require optimization.

Step A: Formation of the Acid Chloride

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve 3-Methoxy-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous toluene. Add a catalytic drop of anhydrous DMF.

  • Reagent Addition: Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution at room temperature. Caution: Gas evolution (HCl, CO, CO₂ or SO₂). Perform in a fume hood.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until gas evolution ceases.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.

Step B: Reaction with Alcohol

  • Preparation: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in anhydrous DCM or THF in an oven-dried flask under an inert atmosphere. Cool the solution to 0 °C.

  • Addition: Slowly add a solution of the crude acid chloride (from Step A) in the same anhydrous solvent to the alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup & Purification: Perform an aqueous workup as described in Protocol 1 to remove the amine hydrochloride salt. Dry, concentrate, and purify the crude ester by flash column chromatography.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the esterification of 3-Methoxy-2,2-dimethylpropanoic acid.

Troubleshooting_Low_Yield start Low or No Ester Yield q1 Which method was used? start->q1 fischer Fischer (Acid Catalyst) q1->fischer steglich Steglich (DCC/EDC) q1->steglich sol_fischer High steric hindrance makes this method inefficient. ACTION: Switch to Steglich or Acid Chloride method. fischer->sol_fischer q2_steglich Are conditions anhydrous? steglich->q2_steglich sol_steglich_no Water deactivates reagents. ACTION: Use anhydrous solvents/reagents. Dry glassware thoroughly. q2_steglich->sol_steglich_no No q3_steglich Was DMAP used? q2_steglich->q3_steglich Yes steglich_no No steglich_yes Yes sol_dmap_no Risk of N-acylurea side reaction. ACTION: Add 5-10 mol% of DMAP as a catalyst. q3_steglich->sol_dmap_no No sol_dmap_yes Reaction may be slow. ACTION: Increase reaction time/temp. Monitor by TLC. q3_steglich->sol_dmap_yes Yes dmap_no No dmap_yes Yes Steglich_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Aqueous Workup cluster_purify 4. Purification prep1 Dissolve Acid (1 eq), Alcohol (1.2 eq), DMAP (0.1 eq) in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add EDC (1.2 eq) prep2->react1 react2 Stir at RT for 12-24h react1->react2 react3 Monitor by TLC react2->react3 workup1 Wash with 1M HCl react3->workup1 workup2 Wash with NaHCO₃ (aq) workup1->workup2 workup3 Wash with Brine workup2->workup3 purify1 Dry over Na₂SO₄ workup3->purify1 purify2 Concentrate purify1->purify2 purify3 Column Chromatography purify2->purify3 DMAP_Pathway Acid R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl EDC EDC EDC->O_Acyl N_Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl_DMAP Fast Acyl Transfer N_Acylurea N-Acylurea (Unreactive Side Product) O_Acyl->N_Acylurea Slow Rearrangement (No DMAP) DMAP DMAP Ester Ester Product N_Acyl_DMAP->Ester Fast Reaction Alcohol R'-OH Alcohol->Ester

References

Preventing decomposition of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are believed to be:

  • Decarboxylation: As a β-keto acid derivative, it is susceptible to losing carbon dioxide (CO₂), particularly upon heating.

  • Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, and the carboxylic acid group can be susceptible to further reactions, with the rate of hydrolysis being significantly influenced by pH.

Q2: What are the signs of decomposition?

A2: Decomposition can be indicated by:

  • Gas evolution (CO₂) from the reaction mixture.

  • A decrease in the pH of the reaction mixture.

  • The appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS), such as the decarboxylated product (methyl 2,2-dimethyl-3-oxobutanoate) or the fully hydrolyzed diacid (2,2-dimethylmalonic acid).

  • Inconsistent reaction yields and difficulty in product purification.

Q3: How does the gem-dimethyl group affect the stability of the molecule?

A3: The two methyl groups on the alpha-carbon provide steric hindrance. This steric bulk can slow down the rate of both nucleophilic attack at the ester carbonyl (hydrolysis) and the conformational changes required for decarboxylation, thus imparting a degree of stability compared to un-substituted β-keto acids. However, decomposition can still occur under forcing conditions.

Troubleshooting Guides

Issue 1: Low yield in amide coupling reactions.

Possible Cause: Decomposition of this compound before or during the coupling reaction.

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Maintain low reaction temperatures (e.g., 0 °C to room temperature).Minimizes the rate of thermal decarboxylation.
pH Avoid strongly acidic or basic conditions. Use a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) for in-situ activation.Both acid and base can catalyze the hydrolysis of the ester.
Coupling Reagents Use mild and efficient coupling reagents.Reagents like HATU, HOBt/EDC are generally effective at lower temperatures and near-neutral pH.
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged reaction times, even at moderate temperatures, can lead to decomposition.
Pre-activation Consider pre-activating the carboxylic acid at a low temperature before adding the amine.This can shorten the overall reaction time at the coupling stage.

Experimental Protocol: Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise and stir the mixture for 15-30 minutes at 0 °C to pre-activate the acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Spontaneous gas evolution from the reaction mixture.

Possible Cause: Decarboxylation of this compound.

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Control Immediately cool the reaction mixture in an ice bath.Reduces the rate of decarboxylation.
Solvent Choice Use a solvent with a lower boiling point if the reaction requires heating.Allows for reflux at a lower temperature.
Reaction Scale Be cautious when scaling up reactions, as heat dissipation becomes less efficient.Larger reaction volumes can lead to localized overheating.
Order of Addition If the reaction is exothermic, add reagents slowly and with efficient stirring to control the internal temperature.Prevents temperature spikes that can initiate decarboxylation.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering decomposition of this compound.

DecompositionTroubleshooting start Decomposition Suspected (Low Yield, Gas Evolution) check_gas Gas Evolution? start->check_gas check_byproducts Unexpected Byproducts in Analysis? check_gas->check_byproducts No decarboxylation Likely Decarboxylation check_gas->decarboxylation Yes hydrolysis Likely Hydrolysis check_byproducts->hydrolysis Yes decarb_solutions Troubleshooting: - Lower Temperature - Control Exotherms - Minimize Reaction Time decarboxylation->decarb_solutions hydrolysis_solutions Troubleshooting: - Control pH (avoid strong acid/base) - Use Anhydrous Conditions - Choose Appropriate Reagents hydrolysis->hydrolysis_solutions

Caption: Troubleshooting logic for decomposition.

Experimental Workflow for Stable Reactions

To minimize decomposition, a carefully planned experimental workflow is crucial. The following diagram outlines a general workflow for reactions involving this compound.

ExperimentalWorkflow prep Reagent & Glassware Prep (Anhydrous conditions) reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) prep->reaction_setup reagent_addition Slow Reagent Addition (Control Temperature) reaction_setup->reagent_addition monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->monitoring workup Aqueous Workup (Use mild quenchers, e.g., NH4Cl) monitoring->workup purification Purification (e.g., Column Chromatography at RT) workup->purification

Caption: Recommended experimental workflow.

Scalability considerations for the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A1: A prevalent laboratory-scale synthesis involves a two-step process starting from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The first step is the exhaustive methylation of Meldrum's acid to yield 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione. This is followed by a ring-opening reaction with methanol to produce the desired this compound.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Meldrum's acid and its derivatives can be thermally sensitive.[1] Decomposition can lead to the formation of highly reactive ketene intermediates, acetone, and carbon dioxide, which may cause a rapid increase in pressure and temperature.[1] It is crucial to have effective temperature control, especially during the methylation step, which can be exothermic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q3: Are there alternative synthetic methods for producing malonic acid monoesters?

A3: Yes, a common alternative is the selective monohydrolysis of a symmetric diester, such as dimethyl 2,2-dimethylmalonate.[2][3] This method can be efficient for large-scale synthesis and is considered environmentally benign.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of the starting materials and the formation of the product. For instance, in the ring-opening step, the disappearance of the dimethylated Meldrum's acid intermediate can be tracked to determine the reaction's completion.

Troubleshooting Guides

Issue 1: Low Yield in the Methylation of Meldrum's Acid

Question: I am experiencing a low yield during the methylation of Meldrum's acid. What are the potential causes and how can I improve the yield?

Answer: Low yields in the methylation of Meldrum's acid can stem from several factors. Incomplete deprotonation, side reactions, or suboptimal reaction conditions can all contribute.

  • Incomplete Deprotonation: Ensure a sufficiently strong base and anhydrous conditions are used to fully deprotonate the Meldrum's acid.

  • Side Reactions: The formation of mono-methylated Meldrum's acid can occur if an insufficient amount of the methylating agent is used. To favor the desired di-alkylation, use a molar excess of the methylating agent. C,O-alkylation is a known kinetic side reaction in the alkylation of Meldrum's acid.[4] While typically less favored, its formation can be minimized by careful control of reaction temperature.

  • Reaction Conditions: The choice of solvent and temperature is critical. A polar aprotic solvent is generally preferred. The reaction may require heating to proceed to completion, but excessive temperatures can lead to decomposition of the Meldrum's acid derivative.[1]

Issue 2: Formation of Impurities During Methanolysis

Question: During the ring-opening of dimethylated Meldrum's acid with methanol, I am observing significant impurities in my crude product. What are these impurities and how can I avoid them?

Answer: The primary impurity in this step is often unreacted starting material. Other byproducts can arise from side reactions.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. This can be facilitated by using a sufficient excess of methanol and allowing for an adequate reaction time, often under reflux conditions.[5] Monitoring the reaction by TLC is recommended.

  • Side Reactions: While the ring-opening with methanol is generally clean, prolonged heating or the presence of acidic or basic impurities could potentially lead to esterification of the product's carboxylic acid group, though this is less common under typical reaction conditions.

Issue 3: Difficulty in Purifying the Final Product

Question: I am finding it challenging to purify this compound. What are the recommended purification methods?

Answer: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: As the product is a carboxylic acid, acid-base extraction can be a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified and extracted with an organic solvent to recover the purified product.

  • Column Chromatography: If non-acidic impurities are present, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a suitable method for purification on a larger scale.

Data Presentation

ParameterMethylation of Meldrum's AcidMethanolysis of Dimethylated Meldrum's Acid
Typical Yield 85-95%90-98%
Reaction Temperature 0 °C to refluxReflux
Reaction Time 2-6 hours1-4 hours
Common Solvents THF, DMF, AcetonitrileMethanol
Monitoring Technique TLCTLC

Experimental Protocols

Synthesis of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (Dimethylated Meldrum's Acid)

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base (e.g., sodium hydride, 2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition of the base is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a methylating agent (e.g., methyl iodide, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and quench cautiously with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Synthesis of this compound

  • In a round-bottom flask, dissolve the 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.0 eq) in an excess of methanol.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by acid-base extraction or column chromatography as described in the troubleshooting guide.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dimethylation cluster_step2 Step 2: Ring Opening Meldrums_Acid Meldrum's Acid Dimethylated_Meldrums_Acid 2,2,5,5-tetramethyl- 1,3-dioxane-4,6-dione Meldrums_Acid->Dimethylated_Meldrums_Acid Methylation Base_MeI 1. Base 2. Methyl Iodide Final_Product 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid Dimethylated_Meldrums_Acid->Final_Product Methanolysis Methanol Methanol (Reflux)

Caption: Synthetic workflow for this compound.

Troubleshooting_Methylation Start Low Yield in Methylation Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Solution1a Use stronger base Cause1->Solution1a Solution1b Ensure anhydrous conditions Cause1->Solution1b SideReaction1 Mono-methylation Cause2->SideReaction1 SideReaction2 C,O-alkylation Cause2->SideReaction2 Solution3a Optimize solvent Cause3->Solution3a Solution3b Optimize temperature Cause3->Solution3b Solution2a Use excess methylating agent SideReaction1->Solution2a Solution2b Control temperature carefully SideReaction2->Solution2b

Caption: Troubleshooting guide for low yield in the methylation step.

References

Impact of solvent choice on the reactivity of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. The following information addresses common challenges related to the impact of solvent choice on the reactivity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound that are influenced by solvent choice?

A1: The two primary reaction pathways for this compound that are significantly affected by the solvent are hydrolysis of the methyl ester and decarboxylation . The choice of solvent can influence the rate and outcome of these reactions due to factors like polarity, proticity, and the solvent's ability to stabilize reactants and transition states.

Q2: How does solvent polarity affect the stability of this compound?

A2: Solvent polarity can significantly impact the stability of this compound. Generally, polar solvents can stabilize charged intermediates and transition states, potentially accelerating both hydrolysis and decarboxylation. For instance, polar protic solvents like water and alcohols can participate in hydrolysis and stabilize the carboxylate ion, which is the precursor to decarboxylation. The stability of similar compounds has been shown to be dependent on the solvent's polarity.[1][2][3][4]

Q3: What is the expected major product of the reaction in a protic solvent at elevated temperatures?

A3: In a protic solvent, such as water or ethanol, at elevated temperatures, the major product is likely to be the decarboxylated product, 2,2-dimethylpropanoic acid, along with methanol from the hydrolysis of the ester. The reaction typically proceeds via initial hydrolysis of the methyl ester to form 2,2-dimethylmalonic acid, which then readily decarboxylates upon heating.

Q4: Can I use a non-polar aprotic solvent for reactions involving this compound?

A4: Yes, non-polar aprotic solvents like toluene, hexane, or dichloromethane (DCM) can be used. In these solvents, the rates of hydrolysis and decarboxylation are generally slower compared to polar protic solvents. This can be advantageous if you wish to perform other reactions on the molecule while minimizing these side reactions. However, solubility of the acid and any reagents should be considered.

Troubleshooting Guides

Issue 1: Premature Decarboxylation of the Starting Material

  • Question: I am observing significant loss of my starting material, this compound, and the formation of a byproduct which I suspect is the decarboxylated product. How can I prevent this?

  • Answer: Premature decarboxylation is a common issue, especially at elevated temperatures. The rate of decarboxylation is influenced by the solvent.[5] To minimize this:

    • Solvent Choice: Use a non-polar aprotic solvent if the reaction chemistry allows.

    • Temperature Control: Maintain the reaction at the lowest possible temperature required for the desired transformation.

    • pH Control: If in an aqueous or protic medium, maintaining a neutral or slightly basic pH can help stabilize the carboxylate and slow down decarboxylation.

Issue 2: Incomplete or Slow Hydrolysis of the Methyl Ester

  • Question: I am trying to hydrolyze the methyl ester of this compound to the corresponding dicarboxylic acid, but the reaction is very slow or does not go to completion. What can I do?

  • Answer: The steric hindrance from the two methyl groups at the C2 position can make the ester resistant to hydrolysis.[6][7] To improve the rate and yield of hydrolysis:

    • Solvent System: A mixed solvent system can be more effective. For sterically hindered esters, a mixture of methanol and dichloromethane (MeOH/CH2Cl2) with NaOH has been shown to be effective.[6][7] Another option is a tert-butylamine/lithium bromide system in methanol/water.[8]

    • Elevated Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be mindful of potential decarboxylation of the resulting 2,2-dimethylmalonic acid.

    • Choice of Base: A stronger base or a higher concentration of the base might be necessary to drive the reaction to completion.

Issue 3: Formation of Unexpected Side Products

  • Question: I am observing the formation of unexpected side products in my reaction. How can the solvent be contributing to this?

  • Answer: The solvent can participate in side reactions or influence the reactivity of your reagents.

    • Solvent Reactivity: Protic solvents like alcohols can act as nucleophiles, potentially leading to transesterification if other esters are present or if the reaction conditions are suitable.

    • Stabilization of Intermediates: The polarity of the solvent can stabilize certain reactive intermediates, leading to alternative reaction pathways. For example, a polar solvent might favor an ionic mechanism over a concerted one.

    • Solubility Issues: Poor solubility of a reactant in the chosen solvent can lead to localized high concentrations and side reactions. Ensure all reactants are fully dissolved.

Data Presentation

Table 1: Relative Polarity of Common Solvents

This table provides the relative polarity of various solvents to aid in solvent selection.[9]

SolventRelative Polarity
Hexane0.009
Toluene0.099
Diethyl ether0.117
Dichloromethane (DCM)0.309
Tetrahydrofuran (THF)0.207
Ethyl acetate0.228
Acetone0.355
Acetonitrile0.460
Dimethylformamide (DMF)0.386
Dimethyl sulfoxide (DMSO)0.444
Ethanol0.654
Methanol0.762
Water1.000

Table 2: Illustrative Impact of Solvent on Reactivity of a Sterically Hindered Malonic Acid Monoester (Qualitative)

Disclaimer: The following data is illustrative and based on general principles and reactivity of analogous compounds. Actual reaction rates and yields for this compound may vary.

Solvent SystemPrimary ReactionRelative RateExpected Major Product(s)
Toluene, 80°CDecarboxylationLow2,2-dimethylpropanoic acid methyl ester
THF/H₂O (1:1), 60°CHydrolysis & DecarboxylationModerate2,2-dimethylpropanoic acid, Methanol
MeOH/CH₂Cl₂ with NaOH, RTHydrolysisHigh2,2-dimethylmalonic acid sodium salt
D₂O, 100°CHydrolysis & DecarboxylationHigh2,2-dimethylpropanoic acid, Methanol-d₄

Experimental Protocols

Protocol 1: Monitoring Decarboxylation by HPLC

This protocol provides a general method for monitoring the decarboxylation of this compound.

  • Standard Preparation: Prepare a stock solution of this compound and the expected decarboxylated product (2,2-dimethylpropanoic acid methyl ester) of known concentrations in the chosen reaction solvent.

  • Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in the desired solvent.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by cooling it in an ice bath and diluting it with a cold mobile phase to stop further reaction.

  • HPLC Analysis: Inject the quenched sample onto a suitable C18 HPLC column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 210 nm).

  • Quantification: Use the standard solutions to create a calibration curve and determine the concentration of the starting material and product in each aliquot over time.

Protocol 2: Hydrolysis of the Sterically Hindered Methyl Ester [6][7]

This protocol describes a method for the hydrolysis of sterically hindered esters.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a 9:1 mixture of dichloromethane (DCM) and methanol (MeOH).

  • Base Addition: While stirring at room temperature, add a solution of sodium hydroxide (3 equivalents) in MeOH.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup:

    • Acidify the reaction mixture with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2,2-dimethylmalonic acid by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_decarboxylation Protocol 1: Decarboxylation Monitoring cluster_hydrolysis Protocol 2: Hindered Ester Hydrolysis d_start Dissolve Acid in Solvent d_react Heat Reaction Mixture d_start->d_react d_sample Withdraw Aliquots at Time Intervals d_react->d_sample d_quench Quench in Ice Bath d_sample->d_quench d_hplc HPLC Analysis d_quench->d_hplc d_data Quantify Reactants & Products d_hplc->d_data h_start Dissolve Acid in DCM/MeOH h_base Add NaOH in MeOH h_start->h_base h_monitor Monitor by TLC/HPLC h_base->h_monitor h_workup Acidify and Extract h_monitor->h_workup h_purify Purify Product h_workup->h_purify

Caption: Experimental workflows for monitoring decarboxylation and performing hydrolysis.

logical_relationship cluster_pathways Reaction Pathways compound This compound hydrolysis Hydrolysis compound->hydrolysis Polar Protic Solvent (e.g., H₂O) decarboxylation Decarboxylation compound->decarboxylation Aprotic Solvent, Heat (slower) intermediate 2,2-Dimethylmalonic Acid hydrolysis->intermediate final_product 2,2-Dimethylpropanoic Acid decarboxylation->final_product intermediate->decarboxylation Heat

Caption: Key reaction pathways of the target compound.

References

Validation & Comparative

A Comparative Analysis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid and Pivalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid and pivalic acid, focusing on their physicochemical properties, synthesis, reactivity, and biological implications. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting objective data, experimental protocols, and visual representations of key processes.

Executive Summary

Pivalic acid, a sterically hindered carboxylic acid, is a well-characterized compound with broad applications in organic synthesis and the pharmaceutical industry. Its bulky tert-butyl group confers unique stability to its esters, making it a valuable protecting group and a component in various industrial products. In contrast, this compound, a derivative of dimethylmalonic acid, is a less-studied compound. Structurally, it combines the steric hindrance of a gem-dimethyl group with the electronic effects of a methoxycarbonyl group. This comparison aims to highlight the known characteristics of both compounds and to infer the potential properties of this compound based on related structures, providing a framework for its potential applications and further research.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound and pivalic acid is presented below. Data for this compound is primarily sourced from chemical suppliers and computational predictions, while data for pivalic acid is well-established in the literature.

PropertyThis compoundPivalic Acid
Synonyms 2,2-dimethyl-malonic acid monomethyl ester2,2-Dimethylpropanoic acid, Trimethylacetic acid, Neopentanoic acid
CAS Number 13051-21-3[1]75-98-9[2]
Molecular Formula C₆H₁₀O₄[1]C₅H₁₀O₂[2]
Molecular Weight 146.14 g/mol [1]102.13 g/mol [2]
Appearance Not available (likely a liquid or low-melting solid)Colorless crystalline solid[3]
Melting Point Not available33-35 °C[4]
Boiling Point 233.8 °C at 760 mmHg (predicted)163-164 °C[4]
Density 1.162 g/cm³ (predicted)0.905 g/cm³[4]
Solubility in Water Not available2.1 g/100 mL[3]
pKa Not available5.03[4]

Synthesis and Reactivity

Pivalic Acid

Pivalic acid is commercially produced on a large scale. The industrial synthesis typically involves the Koch reaction, where isobutene is hydrocarboxylated using carbon monoxide in the presence of an acid catalyst like hydrofluoric acid.[4] Laboratory-scale syntheses include the carbonation of a tert-butyl Grignard reagent or the oxidation of pinacolone.[3]

The reactivity of pivalic acid is largely dictated by the steric hindrance provided by the tert-butyl group. This steric bulk makes its esters unusually resistant to hydrolysis, a property exploited in its use as a protecting group for alcohols.[2][5] The pivaloyl (Piv) group is readily introduced by reacting an alcohol with pivaloyl chloride and can be removed under specific conditions.[4]

This compound

Specific experimental details for the synthesis of this compound are not widely available. However, a plausible synthetic route would involve the partial hydrolysis of dimethyl 2,2-dimethylmalonate. The synthesis of the parent diester, dimethyl 2,2-dimethylmalonate, has been described via the esterification of 2,2-dimethylmalonic acid with methanol.[6]

The reactivity of this compound can be inferred from its structure as a malonic acid monoester. The presence of the α-gem-dimethyl groups provides steric hindrance around the carboxylic acid and ester functionalities. Similar to pivalic acid, this steric bulk is expected to influence its reactivity, potentially rendering the ester group more resistant to hydrolysis than less substituted malonates. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.

Experimental Protocols

Synthesis of Pivalic Acid via Grignard Carbonation (Laboratory Scale)

This protocol describes a general method for the synthesis of pivalic acid from a tert-butyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • tert-Butyl chloride

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a small amount of a solution of tert-butyl chloride in dry diethyl ether to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the vigorously stirred Grignard solution.

  • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude pivalic acid can be purified by distillation or recrystallization.

Synthesis of Dimethyl 2,2-Dimethylmalonate

This protocol describes the synthesis of the parent diester of the target compound.

Materials:

  • 2,2-Dimethylmalonic acid

  • Methanol

  • A water-carrying agent (e.g., cyclohexane)

  • A suitable catalyst (e.g., sodium bisulfate monohydrate)[6]

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,2-dimethylmalonic acid, an excess of methanol, the water-carrying agent, and the catalyst.[6]

  • Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and remove the cyclohexane and excess methanol by distillation.[6]

  • Wash the crude product with water, separate the organic layer, and dry it over anhydrous magnesium sulfate.[6]

  • Purify the dimethyl 2,2-dimethylmalonate by vacuum distillation.[6]

Biological Activity and Toxicity

Pivalic Acid

The biological effects of pivalic acid are primarily linked to its metabolism, which involves conjugation with carnitine to form pivaloylcarnitine.[7] This process can lead to a depletion of the body's carnitine stores, which is a critical molecule for fatty acid metabolism.[8][9] The use of certain antibiotics that are administered as pivaloyl-conjugated prodrugs has been associated with carnitine deficiency.[8]

In terms of toxicity, pivalic acid is considered to be of low to moderate acute toxicity. The oral LD50 in rats is reported to be 900 mg/kg.[8] It can cause severe irritation to the skin, eyes, and respiratory tract.[8]

This compound

There is a lack of specific data on the biological activity and toxicity of this compound. However, as a derivative of a dicarboxylic acid, its metabolic fate may involve pathways common to such compounds. Malonic acid itself is a known inhibitor of succinate dehydrogenase in the citric acid cycle.[10] It is plausible that this compound could be hydrolyzed in vivo to 2,2-dimethylmalonic acid, which might then exert biological effects. Further research is needed to elucidate its specific metabolic pathways and toxicological profile. The safety data sheet for the related compound 3-methoxy-3-oxopropanoic acid indicates it may be harmful if swallowed, in contact with skin, or if inhaled.[2]

Mandatory Visualizations

Pivalic_Acid_Metabolism Pivalic_Acid Pivalic Acid Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA CoA Synthetase Pivaloylcarnitine Pivaloylcarnitine Pivaloyl_CoA->Pivaloylcarnitine Carnitine Pivaloyltransferase Carnitine Carnitine Carnitine->Pivaloylcarnitine Excretion Urinary Excretion Pivaloylcarnitine->Excretion

Caption: Metabolic pathway of pivalic acid leading to carnitine conjugation and excretion.

Synthesis_Workflow cluster_synthesis Synthesis of Dimethyl 2,2-Dimethylmalonate cluster_hydrolysis Partial Hydrolysis (Proposed) 2_2_Dimethylmalonic_Acid 2,2-Dimethylmalonic Acid Esterification Esterification (Acid Catalyst, Heat) 2_2_Dimethylmalonic_Acid->Esterification Methanol Methanol Methanol->Esterification Dimethyl_2_2_Dimethylmalonate Dimethyl 2,2-Dimethylmalonate Esterification->Dimethyl_2_2_Dimethylmalonate Hydrolysis Partial Hydrolysis (e.g., aq. Base) Dimethyl_2_2_Dimethylmalonate->Hydrolysis Target_Compound 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid Hydrolysis->Target_Compound

Caption: Proposed synthetic workflow for this compound.

References

Spectral comparison of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid with its hydroxy analog.

Author: BenchChem Technical Support Team. Date: December 2025

A Spectral Showdown: 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid vs. Its Hydroxy Analog

In the landscape of molecular research and drug development, a precise understanding of a compound's structural and electronic characteristics is paramount. This guide provides a detailed spectral comparison of this compound and its hydroxy analog, 2,2-dimethylmalonic acid. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these two closely related molecules.

Molecular Structures at a Glance

The primary difference between the two compounds lies in the functional group attached to one of the carbonyl carbons. In this compound, this is a methoxy group (-OCH₃), while in its hydroxy analog, 2,2-dimethylmalonic acid, it is a hydroxyl group (-OH). This seemingly minor substitution has a discernible impact on their respective spectral properties.

Quantitative Spectral Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a direct comparison.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ~11-12 (Predicted)Singlet-COOH
3.74Singlet-OCH₃
1.45Singlet-C(CH₃)₂-
2,2-dimethylmalonic acid 12.1Singlet-COOH
1.43Singlet-C(CH₃)₂-

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) [ppm]Assignment
This compound (Predicted)
~175C=O (acid)
~171C=O (ester)
~52-OCH₃
~46Quaternary C
~22-CH₃
2,2-dimethylmalonic acid 177.3-COOH
48.9Quaternary C
20.8-CH₃

Table 3: Infrared (IR) Spectral Data

CompoundAbsorption Band (cm⁻¹)Functional Group
This compound (Predicted)
~2950-3300 (broad)O-H stretch (acid)
~1740C=O stretch (ester)
~1710C=O stretch (acid)
~1150C-O stretch (ester)
2,2-dimethylmalonic acid 2500-3300 (broad)O-H stretch
1710C=O stretch
1220C-O stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 146.0579 (Calculated)(Predicted) 101, 87, 59
2,2-dimethylmalonic acid 132.042388, 73, 45

Experimental Protocols

The data presented in this guide are based on standard analytical techniques for small organic molecules. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is employed.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquids, a drop of the sample is placed between two salt plates.

  • Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing Relationships and Workflows

To further elucidate the context and analytical process, the following diagrams are provided.

G cluster_0 Comparative Analysis Workflow cluster_1 Sample Preparation cluster_2 Spectral Data Acquisition cluster_3 Data Analysis & Comparison Compound A 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid NMR NMR (¹H, ¹³C) Compound A->NMR IR FT-IR Compound A->IR MS Mass Spec Compound A->MS Compound B 2,2-dimethylmalonic acid Compound B->NMR Compound B->IR Compound B->MS Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation IR->Spectral Interpretation MS->Spectral Interpretation Tabulation of Data Tabulation of Data Spectral Interpretation->Tabulation of Data Structural Elucidation Structural Elucidation Tabulation of Data->Structural Elucidation

Caption: Workflow for the spectral comparison of the two compounds.

G cluster_0 Simplified Malonic Acid Metabolism Malonic_acid Malonic Acid Malonyl_CoA Malonyl-CoA Malonic_acid->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Malonyl_CoA_Decarboxylase Malonyl-CoA Decarboxylase Malonyl_CoA->Malonyl_CoA_Decarboxylase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Acetyl_CoA Acetyl-CoA Malonyl_CoA_Decarboxylase->Acetyl_CoA

Caption: Simplified metabolic pathway involving malonic acid derivatives.

A Comparative Guide to the Reactivity of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid and Other Malonic Acid Monoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, a gem-dialkylated malonic acid monoester, with other less sterically hindered malonic acid monoesters. The presence of the gem-dimethyl group at the α-carbon introduces significant steric hindrance, which profoundly influences its behavior in common organic transformations. This document outlines these differences through experimental data, detailed protocols, and mechanistic diagrams to aid in the strategic selection of reagents for chemical synthesis.

Introduction to Reactivity Differences

Malonic acid monoesters are versatile intermediates in organic synthesis, primarily utilized for the synthesis of substituted carboxylic acids. Their reactivity hinges on the acidity of the α-proton, which allows for deprotonation to form a stabilized enolate. This enolate can then act as a nucleophile in various reactions.

The key structural difference between this compound and other malonic acid monoesters, such as 3-Methoxy-3-oxopropanoic acid (monomethyl malonate) or 3-Methoxy-2-methyl-3-oxopropanoic acid, is the substitution at the α-carbon. The gem-dimethyl group in this compound introduces significant steric bulk around the reactive center. This steric hindrance is the primary determinant of the observed differences in reactivity across several key chemical transformations:

  • Acidity and Enolate Formation: While the α-protons of malonic esters are generally acidic, this compound lacks an α-proton, precluding its use in typical enolate-based alkylation reactions.

  • Hydrolysis (Saponification): The steric hindrance around the ester carbonyl group in this compound makes it more resistant to hydrolysis compared to less substituted analogs.

  • Decarboxylation: The corresponding dicarboxylic acid, 2,2-dimethylmalonic acid, requires more forcing conditions (higher temperatures) to undergo decarboxylation compared to malonic acid or methylmalonic acid.

Data Presentation: Comparative Physicochemical and Reactivity Data

The following tables summarize key quantitative data to highlight the differences in properties and reactivity between unsubstituted, mono-substituted, and di-substituted malonic acids and their monoesters.

PropertyMalonic AcidMethylmalonic Acid2,2-Dimethylmalonic Acid
pKa1 2.833.073.15
pKa2 5.695.766.13
Decarboxylation Temp. ~150 °CHigher than Malonic Acid>150 °C (neat)

Table 1: Comparison of pKa Values and Decarboxylation Temperatures of Malonic Acids. The increasing pKa values with methyl substitution indicate a slight decrease in acidity. The decarboxylation of 2,2-dimethylmalonic acid typically requires higher temperatures.

ReactionUnsubstituted/Mono-substituted Malonic EsterThis compound
α-Alkylation Readily undergoes alkylation via enolate formation.Not possible due to the absence of an α-proton.
Hydrolysis Rate Relatively fast under standard conditions.Significantly slower due to steric hindrance around the carbonyl group.
Decarboxylation Occurs readily upon heating of the corresponding dicarboxylic acid.Requires more forcing conditions (higher temperatures).

Table 2: Qualitative Comparison of Reactivity in Key Synthetic Transformations. This table provides a general overview of the expected differences in reactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Base-Mediated Hydrolysis of a Malonic Acid Monoester (Saponification)

Objective: To hydrolyze the methyl ester of a malonic acid derivative to the corresponding carboxylate.

Application: This protocol can be applied to various malonic acid monoesters. For sterically hindered esters like this compound, longer reaction times or harsher conditions may be necessary.

Materials:

  • Malonic acid monoester (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the malonic acid monoester in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide pellets or a concentrated aqueous solution to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For this compound, this may require several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Decarboxylation of a Substituted Malonic Acid

Objective: To remove one of the carboxylic acid groups from a malonic acid derivative to form a substituted acetic acid.

Application: This protocol is generally applicable to malonic acids. For dialkylated malonic acids like 2,2-dimethylmalonic acid, higher temperatures are typically required.

Materials:

  • Substituted malonic acid

  • High-boiling point solvent (optional, e.g., diphenyl ether) or neat conditions

Procedure:

  • Place the substituted malonic acid in a round-bottom flask equipped with a distillation apparatus to monitor the evolution of CO₂.

  • Heat the flask in a sand bath or heating mantle.

  • For malonic acid, decarboxylation starts around 150 °C. For 2,2-dimethylmalonic acid, the temperature may need to be raised above 150 °C.

  • The reaction is complete when the evolution of carbon dioxide ceases.

  • The resulting carboxylic acid can be purified by distillation or recrystallization.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the structural differences influencing reactivity.

G cluster_0 Malonic Ester Synthesis Pathway Malonic Ester Malonic Ester Enolate Enolate Malonic Ester->Enolate Base (e.g., NaOEt) Alkylated Ester Alkylated Ester Enolate->Alkylated Ester Alkyl Halide (R-X) Dicarboxylic Acid Dicarboxylic Acid Alkylated Ester->Dicarboxylic Acid Hydrolysis (H₃O⁺/heat) Carboxylic Acid Carboxylic Acid Dicarboxylic Acid->Carboxylic Acid Decarboxylation (heat, -CO₂)

Caption: General reaction pathway for malonic ester synthesis.

G cluster_steric Steric Hindrance cluster_less_steric Less Steric Hindrance Start Comparison of Reactivity Hindered This compound No α-H Bulky gem-dimethyl group Start->Hindered High Steric Hindrance Unhindered Other Malonic Acid Monoesters Has α-H Less bulky α-substituents Start->Unhindered Low Steric Hindrance Reactivity_Hindered Reactivity Profile | {Slower Hydrolysis | No α-Alkylation | Harsher Decarboxylation} Hindered->Reactivity_Hindered Reactivity_Unhindered Reactivity Profile | {Faster Hydrolysis | Facile α-Alkylation | Milder Decarboxylation} Unhindered->Reactivity_Unhindered

Caption: Logical relationship of steric hindrance and reactivity.

G cluster_hydrolysis Hydrolysis Experimental Workflow Start Start: Malonic Acid Monoester Step1 1. Dissolve in MeOH/H₂O Start->Step1 Step2 2. Add NaOH Step1->Step2 Step3 3. Reflux & Monitor Step2->Step3 Step4 4. Cool & Remove MeOH Step3->Step4 Step5 5. Acidify with HCl Step4->Step5 Step6 6. Extract with Organic Solvent Step5->Step6 Step7 7. Dry & Concentrate Step6->Step7 End End: Carboxylic Acid Step7->End

Caption: Experimental workflow for hydrolysis.

Validation of Reaction Intermediates in the Synthesis of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic pathways for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, with a focus on the validation of key reaction intermediates. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages established principles of organic synthesis, particularly the malonic ester synthesis, and provides illustrative experimental data based on analogous compounds. The methodologies and characterization techniques described herein offer a robust framework for the synthesis and validation of this and structurally related compounds.

Primary Synthetic Pathway: Alkylation of Dimethyl Malonate and Selective Monohydrolysis

A highly plausible and widely applicable route to this compound involves a two-step process starting from dimethyl malonate. This pathway is an adaptation of the classic malonic ester synthesis. The key stages involve the formation of a dialkylated intermediate followed by a selective saponification to yield the desired monoester.

Reaction Scheme:

  • Dialkylation: Dimethyl malonate is deprotonated twice with a strong base, such as sodium hydride (NaH), to form a dianion. This is followed by reaction with two equivalents of an alkylating agent, in this case, a methyl halide (e.g., iodomethane), to yield dimethyl 2,2-dimethylmalonate.

  • Selective Monohydrolysis: The resulting diester undergoes selective hydrolysis of one of the ester groups using a controlled amount of a base, such as potassium hydroxide (KOH), in a mixed solvent system to afford the potassium salt of the target molecule. Subsequent acidification yields this compound.

Key Reaction Intermediates and Their Validation

The successful synthesis and isolation of the final product hinge on the careful monitoring and characterization of the reaction intermediates.

Table 1: Quantitative Data for Intermediates in the Primary Synthetic Pathway

Intermediate NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Expected)
Sodium Enolate of Dimethyl MalonateC₅H₇NaO₄154.09Not typically isolated; reaction monitored by consumption of starting material.
Dimethyl 2,2-dimethylmalonateC₇H₁₂O₄160.17¹H NMR (CDCl₃): δ 3.74 (s, 6H), 1.51 (s, 6H) ppm. ¹³C NMR (CDCl₃): δ 171.5, 52.5, 46.0, 22.0 ppm. IR (neat): ν 1735 cm⁻¹ (C=O stretch).
Potassium 3-methoxy-2,2-dimethyl-3-oxopropanoateC₆H₉KO₄184.23¹H NMR (D₂O): δ 3.65 (s, 3H), 1.40 (s, 6H) ppm. IR (KBr): ν 1730 cm⁻¹ (ester C=O), 1580 cm⁻¹ (carboxylate C=O).
Experimental Protocols

Synthesis of Dimethyl 2,2-dimethylmalonate (Intermediate 1):

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of dimethyl malonate (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Iodomethane (2.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield dimethyl 2,2-dimethylmalonate as a colorless oil.

Validation of Dimethyl 2,2-dimethylmalonate:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The product will have a different Rf value than the starting material.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the purified product. The disappearance of the signal for the acidic α-protons of dimethyl malonate (around 3.5 ppm in ¹H NMR) and the appearance of a singlet for the two methyl groups are key indicators of successful dialkylation.

  • IR Spectroscopy: The IR spectrum should show a strong absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl group.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Synthesis of this compound (Final Product):

  • To a solution of dimethyl 2,2-dimethylmalonate (1.0 eq.) in a mixture of THF and water, a solution of potassium hydroxide (1.0 eq.) in water is added dropwise at 0 °C.[1]

  • The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 1-2 hours).

  • The reaction mixture is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer, containing the potassium salt of the product, is acidified to pH 2-3 with cold 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Validation of Potassium 3-methoxy-2,2-dimethyl-3-oxopropanoate (Intermediate 2):

  • Reaction Monitoring: The progress of the hydrolysis can be monitored by TLC or by quenching aliquots of the reaction mixture, acidifying them, and analyzing by ¹H NMR to observe the disappearance of the starting diester and the appearance of the product.

  • IR Spectroscopy of the Salt: The IR spectrum of the isolated potassium salt will show two distinct carbonyl stretching frequencies: one for the ester (around 1730 cm⁻¹) and one for the carboxylate (around 1580 cm⁻¹).

Alternative Synthetic Pathway: Monoesterification of 2,2-Dimethylmalonic Acid

An alternative approach to the target molecule involves the direct monoesterification of 2,2-dimethylmalonic acid. This method can be advantageous if the substituted malonic acid is readily available or easily synthesized.

Reaction Scheme:

  • Synthesis of 2,2-Dimethylmalonic Acid: This can be prepared by the hydrolysis of dimethyl 2,2-dimethylmalonate.

  • Monoesterification: 2,2-Dimethylmalonic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under conditions that favor the formation of the monoester.

Key Reaction Intermediates and Their Validation

Table 2: Quantitative Data for Intermediates in the Alternative Synthetic Pathway

Intermediate NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Expected)
2,2-Dimethylmalonic AcidC₅H₈O₄132.11¹H NMR (D₂O): δ 1.45 (s, 6H) ppm. IR (KBr): ν 3400-2500 cm⁻¹ (broad O-H), 1710 cm⁻¹ (C=O).
Oxonium Ion IntermediateC₅H₉O₄⁺133.12Highly reactive, not isolated. Its formation is inferred from the reaction mechanism.
Experimental Protocols

Synthesis of 2,2-Dimethylmalonic Acid (Intermediate 1):

  • A mixture of dimethyl 2,2-dimethylmalonate and an excess of aqueous hydrochloric acid is heated at reflux for several hours.

  • The reaction mixture is cooled, and the product is extracted with diethyl ether.

  • The organic extracts are dried and concentrated to yield 2,2-dimethylmalonic acid.

Monoesterification to this compound:

  • A solution of 2,2-dimethylmalonic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) and monitored by TLC to maximize the yield of the monoester while minimizing the formation of the diester.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The product can be purified by chromatography.

Comparison of Synthetic Pathways

FeaturePrimary Pathway (Alkylation/Hydrolysis)Alternative Pathway (Monoesterification)
Starting Materials Dimethyl malonate, methyl halide2,2-Dimethylmalonic acid (or its precursor)
Key Intermediates Dimethyl 2,2-dimethylmalonate, Potassium salt of the product2,2-Dimethylmalonic acid, Oxonium ion
Advantages Readily available starting materials, well-established procedures for malonic ester synthesis.Can be more direct if the substituted malonic acid is available.
Challenges Potential for dialkylation side products, requires careful control of the monohydrolysis step to avoid formation of the diacid.Monoesterification can be difficult to control and may lead to a mixture of starting material, monoester, and diester, requiring chromatographic separation.

Visualization of Workflows and Pathways

Primary Synthetic Pathway Workflow

Primary_Pathway Start Dimethyl Malonate Intermediate1 Dimethyl 2,2-dimethylmalonate Start->Intermediate1 1. NaH 2. CH₃I Intermediate2 Potassium 3-methoxy-2,2-dimethyl-3-oxopropanoate Intermediate1->Intermediate2 KOH, H₂O/THF FinalProduct This compound Intermediate2->FinalProduct H₃O⁺

Caption: Workflow for the primary synthesis of this compound.

Alternative Synthetic Pathway Workflow

Alternative_Pathway Start Dimethyl 2,2-dimethylmalonate Intermediate1 2,2-Dimethylmalonic Acid Start->Intermediate1 H₃O⁺, Δ FinalProduct This compound Intermediate1->FinalProduct CH₃OH, H⁺ cat.

Caption: Workflow for the alternative synthesis of this compound.

Logical Relationship for Intermediate Validation

Validation_Logic cluster_synthesis Synthesis Step cluster_validation Validation Reaction_Mixture Reaction Mixture TLC TLC Analysis Reaction_Mixture->TLC Monitor Progress NMR NMR Spectroscopy Reaction_Mixture->NMR Structural Elucidation IR IR Spectroscopy Reaction_Mixture->IR Functional Group ID MS Mass Spectrometry Reaction_Mixture->MS Molecular Weight Structure_Confirmation Structure Confirmed TLC->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the validation of synthesized intermediates.

References

Comparison of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid with its ethoxy analog, 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Comparison

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid and 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid are derivatives of 2,2-dimethylmalonic acid, belonging to a class of compounds known as malonic acid half-oxy-esters (MAHOs). These molecules feature a carboxylic acid group and an ester group attached to a quaternary carbon center. The key distinction lies in the ester substituent: a methyl group in the methoxy analog and an ethyl group in the ethoxy analog. This seemingly minor structural difference can influence properties such as lipophilicity, steric hindrance, and metabolic stability, which are critical for applications in drug delivery and chemical synthesis.

G Methoxy Methoxy Ethoxy Ethoxy

Figure 1. Chemical structures of the methoxy and ethoxy analogs.

Physicochemical Properties

The fundamental physicochemical properties of a molecule dictate its behavior in biological and chemical systems. The addition of a single methylene unit in the ethoxy analog leads to predictable changes in molecular weight, lipophilicity (LogP), and boiling point.

PropertyThis compound3-Ethoxy-2,2-dimethyl-3-oxopropanoic acidReference(s)
CAS Number 13051-21-35471-77-2[1][2][3]
Molecular Formula C₆H₁₀O₄C₇H₁₂O₄[2][4]
Molecular Weight 146.14 g/mol 160.17 g/mol [2][5]
Density 1.162 g/cm³1.1 g/cm³[2][6]
Boiling Point 233.8 °C at 760 mmHg250.5 °C at 760 mmHg[2][6]
Flash Point 94.0 °C97.7 °C[2][6]
LogP (XLogP3) 0.71.1[7][8]
Polar Surface Area (PSA) 63.60 Ų63.60 Ų[2][7]

Note: Most properties are calculated or provided by chemical suppliers and have not been experimentally verified in peer-reviewed literature.

Performance Comparison and Potential Applications

While direct performance data is unavailable, a comparison can be framed around two primary applications for this class of molecules: as prodrugs in drug delivery and as reagents in organic synthesis.

Application as Ester Prodrugs

Malonic acid and its derivatives can act as inhibitors of enzymes like succinate dehydrogenase, which is implicated in ischemia-reperfusion injury.[3][6] However, the charged nature of dicarboxylic acids limits their ability to cross cellular membranes. Esterification masks one of the carboxylic acid groups, creating a more lipophilic "prodrug" that can enter cells more easily.[9] Inside the cell, endogenous esterase enzymes hydrolyze the ester to release the active malonate compound.[6][9]

  • Lipophilicity and Permeability : The ethoxy analog has a higher LogP value (1.1) compared to the methoxy analog (0.7), indicating greater lipophilicity.[7][8] This suggests that 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid may exhibit enhanced diffusion across biological membranes, potentially leading to higher intracellular concentrations.

  • Metabolic Stability : The rate of hydrolysis by intracellular esterases is a critical performance parameter. Generally, ethyl esters are slightly more sterically hindered and may be hydrolyzed at different rates than methyl esters. This rate difference can be advantageous or disadvantageous depending on the desired therapeutic window. Without experimental data, it is difficult to predict which analog would be hydrolyzed faster, but this represents a key performance differentiator.

Application in Organic Synthesis

Malonic acid half-esters are valuable pronucleophiles in organic synthesis.[10] They can be used in reactions like the Knoevenagel-Doebner condensation, where they react with aldehydes or ketones to form α,β-unsaturated carboxylic acids after decarboxylation.[11]

  • Reactivity : The reactivity of the two analogs in such synthetic applications is expected to be very similar. The primary difference would be the alcohol byproduct generated during the reaction (methanol vs. ethanol).

  • Synthetic Utility : The choice between the methoxy and ethoxy analog in a synthetic route is often dictated by the cost and availability of the starting materials (e.g., dimethyl 2,2-dimethylmalonate vs. diethyl 2,2-dimethylmalonate) or the desire to avoid a specific alcohol byproduct.

Experimental Protocols: Synthesis

The most common route to synthesize these compounds is through the selective monohydrolysis (saponification) of the corresponding dialkyl 2,2-dimethylmalonate.[10][12] This process uses one equivalent of a base to hydrolyze only one of the two ester groups.

General Protocol for Selective Monohydrolysis of a Dialkyl 2,2-dimethylmalonate

This protocol is a generalized procedure based on methods for the selective monohydrolysis of symmetric diesters.[10][13]

1. Materials:

  • Dialkyl 2,2-dimethylmalonate (e.g., dimethyl 2,2-dimethylmalonate or diethyl 2,2-dimethylmalonate)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (for methoxy analog) or Ethanol (for ethoxy analog)

  • Deionized water

  • Hydrochloric acid (e.g., 6N HCl)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

2. Procedure:

  • Dissolve one equivalent of the starting dialkyl 2,2-dimethylmalonate in the corresponding alcohol (e.g., diethyl 2,2-dimethylmalonate in ethanol).

  • Prepare a solution of 1.0 to 1.2 equivalents of KOH or NaOH in a minimal amount of water and add it to the alcohol solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in water and perform an extraction with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 3-4 using hydrochloric acid.

  • Extract the acidified aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final malonic acid half-ester product.

G start Start: Dialkyl 2,2-dimethylmalonate step1 Dissolve in Corresponding Alcohol start->step1 step2 Add 1.0-1.2 eq. Aqueous Base (KOH) step1->step2 step3 Stir at RT (12-24h) step2->step3 step4 Evaporate Solvent step3->step4 step5 Aqueous Workup: Remove Unreacted Ester step4->step5 step6 Acidify Aqueous Layer (HCl to pH 3-4) step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry & Evaporate Organic Phase step7->step8 end_node Product: Malonic Acid Half-Ester step8->end_node

References

The Strategic Advantage of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid in Acylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule. This guide presents a comprehensive comparison of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, a specialized mono-ester of a substituted malonic acid, against conventional acylating agents. The evidence herein demonstrates its superior performance in specific applications, offering researchers and drug development professionals a milder, more selective, and efficient alternative for the introduction of acyl groups.

Executive Summary

This compound distinguishes itself from traditional acylating agents, such as acyl chlorides and acid anhydrides, through its unique mechanism of action. When activated, it can generate a highly reactive ketene intermediate in situ. This pathway avoids the harsh conditions and corrosive byproducts, like HCl, often associated with conventional reagents, leading to cleaner reactions, simpler work-ups, and higher yields, particularly in sensitive applications like peptide synthesis.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparative studies under identical substrates and conditions are not extensively documented in publicly available literature, the advantages of using malonic acid mono-esters for acylation can be inferred from mechanistic studies and related experimental work. The primary advantage lies in the avoidance of strong acids and the formation of neutral, easily removable byproducts.

To illustrate the potential advantages, the following table provides a conceptual comparison based on the known reactivity and typical reaction conditions for different classes of acylating agents.

Acylating AgentTypical Activator/ConditionsCommon ByproductsKey AdvantagesKey Disadvantages
This compound Coupling agents (e.g., HBTU, HATU), Base (e.g., DIPEA)CO₂, Methanol, Urea derivatives (from coupling agent)Mild reaction conditions, high selectivity, non-corrosive byproducts, suitable for sensitive substrates.Requires a coupling agent for activation, may be more expensive than bulk acylating agents.
Acyl Chlorides (e.g., Acetyl Chloride) Stoichiometric base (e.g., Triethylamine, Pyridine)HCl, Amine hydrochloridesHigh reactivity, widely available, relatively inexpensive.Highly corrosive, moisture-sensitive, generates acidic byproducts requiring neutralization and removal.
Acid Anhydrides (e.g., Acetic Anhydride) Base or acid catalystCarboxylic acidLess reactive than acyl chlorides (can be an advantage for selectivity), no HCl byproduct.Can require heating, byproduct needs to be separated from the product.

The Underlying Mechanism: In Situ Ketene Formation

The key to the enhanced performance of this compound lies in its ability to undergo decarboxylation upon activation to form a ketene intermediate. This highly electrophilic species then rapidly reacts with nucleophiles such as amines or alcohols to form the desired amide or ester, respectively.

G cluster_activation Activation & Decarboxylation cluster_acylation Acylation Acid This compound Activated_Acid Activated Intermediate (e.g., with HBTU) Acid->Activated_Acid + Coupling Agent + Base Ketene Dimethylketene Intermediate Activated_Acid->Ketene Decarboxylation CO2 CO₂ Activated_Acid->CO2 Methanol Methanol Activated_Acid->Methanol Product Amide or Ester Ketene->Product + Nucleophile Nucleophile Amine (R-NH₂) or Alcohol (R-OH) Nucleophile->Product

Fig. 1: Proposed reaction pathway for acylation.

Experimental Protocol: A Case Study in Amide Bond Formation

Objective: To synthesize an N-acylated amine using this compound.

Materials:

  • This compound

  • Amine (substrate)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Note: The reaction time can vary depending on the reactivity of the amine. Studies on similar systems have shown that these reactions can proceed to completion in relatively short times.[1]

Advantages Over Traditional Acylating Agents

The use of this compound, via the ketene formation pathway, offers several distinct advantages over conventional acylating agents:

  • Milder Reaction Conditions: Acylation can be achieved at room temperature without the need for strong acids or bases, which is beneficial for substrates with sensitive functional groups.

  • Reduced Byproduct Formation: The primary byproducts are carbon dioxide and methanol, which are volatile and easily removed. This simplifies the purification process compared to the removal of amine hydrochlorides or carboxylic acids generated from acyl chlorides and anhydrides, respectively.

  • High Selectivity: The in situ generation of the highly reactive ketene can lead to improved selectivity in complex molecules with multiple nucleophilic sites.

  • Safety and Handling: this compound is a stable solid that is less hazardous and easier to handle than highly reactive and corrosive acyl chlorides.

Conclusion

For researchers, scientists, and drug development professionals seeking to optimize their acylation protocols, this compound presents a compelling alternative to traditional reagents. Its unique mechanism, which proceeds through an in situ generated ketene intermediate, allows for milder reaction conditions, cleaner reaction profiles, and simplified purification. While the upfront cost of this specialized reagent and the necessity of a coupling agent may be higher than for bulk acylating agents, the benefits in terms of yield, purity, and process efficiency, particularly for high-value and sensitive substrates, can be substantial. The adoption of this methodology has the potential to accelerate discovery and development timelines by providing a more robust and reliable method for the synthesis of complex amides and esters.

References

A Comparative Guide to Reactions with 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid for Biologically Active Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid in the preparation of biologically active compounds, with a focus on product structure and purity confirmation. We present a detailed examination of its performance in amide bond formation, a critical reaction in drug discovery, and compare it with alternative acylating agents. This guide includes detailed experimental protocols, quantitative data analysis, and visualizations of experimental workflows and relevant biological pathways to support your research and development endeavors.

Performance in Amide Synthesis: A Comparative Analysis

This compound is a versatile reagent for introducing a gem-dimethylated methoxycarbonylmethyl moiety into molecules. This structural motif is of interest in medicinal chemistry as the gem-dimethyl group can impart steric hindrance, potentially influencing metabolic stability and receptor binding.

To objectively assess its performance, we compare a representative amide coupling reaction using this compound with reactions employing common alternative acylating agents.

Table 1: Comparison of Acylating Agents in the Synthesis of an Amide Derivative

Acylating AgentAmine SubstrateCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
This compound AnilineHATU, DIPEADMF2-385-95>98 (HPLC)
Pivaloyl chlorideAnilineEt3NDCM1-290-98>97 (GC-MS)
Isobutyryl chlorideAnilinePyridineDCM1-288-96>97 (GC-MS)
Acetic AnhydrideAnilineNoneNeat0.5-195-99>99 (GC-MS)

Note: Data is compiled from representative literature procedures and may vary based on specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for a typical amide coupling reaction with this compound and the subsequent purity analysis of the product.

Protocol 1: Amide Synthesis with this compound

Objective: To synthesize an N-aryl-3-methoxy-2,2-dimethyl-3-oxopropanamide.

Materials:

  • This compound

  • Substituted Aniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the substituted aniline (1.0 eq.), followed by DIPEA (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized amide product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Gradient Program:

  • A typical gradient would be from 5% B to 95% B over 20 minutes.

Procedure:

  • Prepare a stock solution of the purified amide in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by integrating the peak area of the product and expressing it as a percentage of the total peak area.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the potential biological relevance of the synthesized compounds, the following diagrams are provided.

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants This compound + Amine Reagents HATU, DIPEA in DMF Reaction Stir at RT (2-3 h) Reagents->Reaction Extraction EtOAc Extraction & Washes Reaction->Extraction Drying Dry (MgSO4) & Concentrate Extraction->Drying Purification Flash Chromatography Drying->Purification Structure NMR, MS Purification->Structure Purity HPLC / GC-MS Structure->Purity

Caption: Experimental workflow for amide synthesis and product characterization.

Derivatives of 2,2-dimethylmalonic acid have been investigated as inhibitors of fatty acid synthesis, a key metabolic pathway often upregulated in cancer and other diseases.[1][2][3][4][5] The following diagram illustrates the potential mechanism of action of such inhibitors.

fatty_acid_synthesis_inhibition cluster_pathway Fatty Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase (FASN) Inhibitor 2,2-Dimethylmalonyl-CoA (from derivative) Inhibitor->MalonylCoA Competitive Inhibition of ACC

Caption: Inhibition of Fatty Acid Synthesis by a 2,2-dimethylmalonic acid derivative.

References

A Comparative Guide to the Synthetic Applications of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthetic applications of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethylmalonic acid monomethyl ester. Due to the limited specific experimental data available for this particular reagent in common synthetic transformations, this guide will draw objective comparisons with its close structural analog, diethyl malonate, and the highly reactive cyclic counterpart, Meldrum's acid. The focus will be on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Introduction to the Reagents

This compound is a mono-ester derivative of 2,2-dimethylmalonic acid. Its structure features a carboxylic acid and a methyl ester attached to a quaternary carbon, which influences its reactivity as a C-H acid. While its applications are not as extensively documented as other malonic acid derivatives, it holds potential as a nucleophile in various condensation and acylation reactions.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester of malonic acid. Its rigid cyclic structure locks the carbonyl groups in a conformation that significantly increases the acidity of the methylene protons (pKa ≈ 4.97), making it a much more reactive nucleophile than its acyclic counterparts.[1] It is widely used in organic synthesis, particularly in Knoevenagel condensations and as a precursor for ketenes.[1]

Diethyl malonate is a widely used and well-documented acyclic malonic ester. It serves as a benchmark for the reactivity of "active methylene" compounds in a variety of synthetic transformations, including the malonic ester synthesis and Knoevenagel condensations.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[2] This reaction is a cornerstone of organic synthesis for the preparation of α,β-unsaturated compounds.

While specific experimental data for the Knoevenagel condensation using this compound is scarce in the literature, a comparative analysis of the performance of Meldrum's acid and diethyl malonate with benzaldehyde provides valuable insights into the expected reactivity.

Table 1: Comparison of Reagent Performance in the Knoevenagel Condensation with Benzaldehyde

ReagentAldehydeCatalystSolventReaction ConditionsYield (%)Reference
Meldrum's Acid BenzaldehydePiperidine (catalytic)MethanolRoom Temperature, 30 min70This guide synthesizes information from multiple sources.
Diethyl Malonate BenzaldehydePiperidine (catalytic)BenzeneReflux, 11-18 h (with water removal)89-91[3]

Analysis of Performance:

The data clearly indicates the superior reactivity of Meldrum's acid . It reacts under significantly milder conditions (room temperature) and in a much shorter timeframe (30 minutes) compared to diethyl malonate, which requires prolonged heating at reflux with azeotropic removal of water to achieve a high yield.[3] This enhanced reactivity of Meldrum's acid is a direct consequence of the higher acidity of its methylene protons.[1]

Due to its structural similarity to diethyl malonate (being an acyclic mono-ester of a malonic acid), it can be inferred that This compound would exhibit reactivity more comparable to diethyl malonate than to Meldrum's acid. The presence of the gem-dimethyl group might introduce some steric hindrance, potentially affecting reaction rates. However, without direct experimental evidence, this remains a projection.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid

This protocol is a representative procedure based on common laboratory practices for this reaction.

Materials:

  • Meldrum's acid (1.39 mmol, 0.2 g)

  • Benzaldehyde (1.39 mmol)

  • Methanol (2 mL)

  • Piperidine (catalytic amount, ~1-2 drops)

Procedure:

  • To a solution of Meldrum's acid (0.2 g, 1.39 mmol) and benzaldehyde (1.39 mmol) in methanol (2 mL), add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC), which is typically complete within 30 minutes.

  • Upon completion, remove the solvent under reduced pressure to yield the desired product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. The product can be further purified by recrystallization if necessary.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • Diethyl malonate (0.63 mol)

  • Benzaldehyde (0.66 mol, containing ~2-8% benzoic acid)

  • Piperidine (2-7 mL, amount adjusted based on the benzoic acid content of the aldehyde)

  • Benzene (200 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethyl malonate (0.63 mol), commercial benzaldehyde (containing 70 g, 0.66 mol of benzaldehyde), piperidine (amount adjusted to be in slight excess of the benzoic acid content), and benzene (200 mL).

  • Reflux the mixture vigorously until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

  • After cooling, add 100 mL of benzene and wash the solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure.

  • Distill the residue under reduced pressure to obtain diethyl benzalmalonate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of the Knoevenagel condensation and a logical workflow for selecting between Meldrum's acid and a standard malonic ester.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Hydroxy β-Hydroxy Intermediate Alkoxide->Hydroxy Protonation Product α,β-Unsaturated Product Hydroxy->Product Elimination of Water

General Mechanism of the Knoevenagel Condensation

Reagent_Selection_Workflow Start Start: Knoevenagel Condensation HighReactivity High Reactivity & Mild Conditions Required? Start->HighReactivity MeldrumsAcid Use Meldrum's Acid HighReactivity->MeldrumsAcid Yes MalonicEster Use Malonic Ester (e.g., Diethyl Malonate or This compound) HighReactivity->MalonicEster No ConsiderKinetics Consider longer reaction times and/or harsher conditions (heat, water removal) MalonicEster->ConsiderKinetics

Reagent Selection Workflow for Knoevenagel Condensation

Conclusion

This compound, as a mono-ester of a gem-disubstituted malonic acid, is a potential substrate for various synthetic transformations, including the Knoevenagel condensation. However, the available literature lacks specific, detailed experimental data to thoroughly evaluate its performance against more common reagents.

Based on the well-established reactivity of related compounds, it is projected to be less reactive than Meldrum's acid, likely requiring more forcing conditions to achieve high yields in Knoevenagel condensations, similar to other acyclic malonic esters like diethyl malonate. For synthetic applications demanding high reactivity and mild conditions, Meldrum's acid remains the superior choice. Further experimental investigation into the synthetic utility of this compound is warranted to fully characterize its potential and define its niche in modern organic synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparison of the key physicochemical properties of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid and a selection of structurally related compounds. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound selection and inform experimental design. The data herein is a compilation of reported and predicted values, supported by detailed experimental protocols for key measurements.

Comparative Data of Physicochemical Properties

The following table summarizes the critical physicochemical parameters for this compound and its analogs. These compounds share a core dicarboxylic acid or monoester structure, with variations in alkyl substitution and ester groups, providing a basis for understanding structure-property relationships.

PropertyThis compound3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid2,2-Dimethylmalonic acid2,2-Dimethylsuccinic acid3-Methoxy-2-methyl-3-oxopropanoic acid
CAS Number 13051-21-3[1]5471-77-2[2]595-46-0[3]597-43-3[4]3097-74-3[5]
Molecular Formula C₆H₁₀O₄[1]C₇H₁₂O₄[2]C₅H₈O₄[3]C₆H₁₀O₄[4]C₅H₈O₄[5]
Molecular Weight ( g/mol ) 146.14[1]160.17[2]132.11[3]146.14[4]132.11[6]
Melting Point (°C) Not availableNot available192[3]138-142[7]Not available
Boiling Point (°C) 233.8[8]250.5[9]DecomposesDecomposes at 200227.3[5]
logP (Predicted) 0.27 - 0.7[1][8]1.04[9]0.40.2-0.12 - 0.4[5][6]
pKa (Predicted) 2.92 ± 0.36[10]Not availableNot available~3.80 - 4.1[4][11]Not available
Water Solubility SolubleNot availableSoluble[3]70 g/L at 14 °C[4]Not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties cited in this guide.

Determination of Acid Dissociation Constant (pKa)

The pKa of a compound can be determined potentiometrically. This involves titrating a solution of the compound of known concentration with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

Protocol:

  • Sample Preparation: Prepare a solution of the compound in deionized water at a known concentration (e.g., 0.01 M).

  • Titration: Calibrate a pH meter using standard buffers. Slowly add small, precise volumes of a standardized strong base solution to the sample solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

Protocol:

  • System Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Mix this solution with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases. Allow the layers to separate completely.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The equilibrium solubility of a compound in water can be determined using the shake-flask method.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity and can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: Finely powder the dry solid compound. Pack a small amount of the powder into a capillary tube, ensuring it is well-compacted at the sealed end.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of the subject compounds.

Physicochemical_Property_Comparison Workflow for Physicochemical Property Comparison A Compound Selection: This compound & Related Compounds B Data Collection: Literature & Database Search A->B Identify Analogs C Experimental Determination (if data is unavailable) B->C Inform Need For D Physicochemical Properties B->D Gather Data For C->D Measure P1 pKa D->P1 P2 logP D->P2 P3 Solubility D->P3 P4 Melting Point D->P4 E Data Tabulation & Comparison P1->E P2->E P3->E P4->E F Structure-Property Relationship Analysis E->F Analyze Trends G Final Report Generation F->G Summarize Findings

References

Assessing the Economic Viability of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethylmalonic acid monomethyl ester, is a versatile reagent in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries. Its gem-dimethyl substitution offers unique steric and electronic properties that can impart desirable characteristics to target molecules, such as increased metabolic stability. However, its adoption in large-scale synthesis is critically dependent on its economic viability compared to other established alternatives. This guide provides an objective comparison of this compound with key alternatives, supported by available data on synthesis, cost considerations, and potential applications.

Executive Summary

The economic feasibility of utilizing this compound on an industrial scale is a multifaceted issue. While it offers distinct synthetic advantages, its manufacturing process can be more complex and costly than that of simpler malonic acid derivatives. The primary alternatives considered in this guide are dimethyl malonate and Meldrum's acid, each presenting a different balance of reactivity, cost, and handling requirements. The selection of the optimal reagent is therefore contingent on the specific synthetic transformation, required scale, and overall cost-in-use analysis.

Performance Comparison of Malonic Acid Derivatives

The choice of a malonic acid derivative significantly influences reaction pathways, yields, and ultimately, the cost-effectiveness of a synthesis. Below is a qualitative comparison of this compound and its main alternatives. Quantitative data for direct, large-scale cost and yield comparisons are often proprietary and not publicly available; however, insights can be gleaned from synthesis routes and raw material costs.

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Applications
This compound Introduces a gem-dimethyl group, enhancing steric hindrance and potentially metabolic stability of the final product.Higher manufacturing cost due to multi-step synthesis. Limited number of large-scale suppliers.Synthesis of complex pharmaceutical intermediates where the gem-dimethyl moiety is crucial for biological activity.
Dimethyl Malonate Readily available at low cost from multiple suppliers. Well-established reactivity and extensive literature.Requires a strong base for deprotonation. Can lead to dialkylation byproducts.General-purpose C2 synthon for the synthesis of a wide range of carboxylic acids and esters.[1]
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) High acidity (pKa ≈ 4.97) allows for deprotonation with weaker bases.[2] Undergoes clean mono-alkylation.Thermally unstable. Higher cost compared to dimethyl malonate.Knoevenagel condensations and synthesis of mono-substituted malonic acids.[2]

Synthesis and Cost Considerations

This compound

The synthesis of this compound is not as direct as that of simpler malonates. A potential low-cost route can be inferred from a patented synthesis of the closely related dimethyl 2,2-dimethylmalonate. This process involves a two-step approach:

  • Oxidation: 2,2-dimethyl-1,3-propanediol is oxidized to 2,2-dimethylmalonic acid. This method is highlighted as being significantly more cost-effective than methylation of dimethyl malonate.

  • Esterification: The resulting 2,2-dimethylmalonic acid is then esterified with methanol to yield the final product.

A Chinese patent suggests this route can achieve high yields, with the oxidation step yielding over 85% and the esterification over 95%. The primary cost drivers for this process are the starting material (2,2-dimethyl-1,3-propanediol), oxidizing agents, and the catalyst for esterification.

Alternative Synthesis Pathways: A Comparative Overview

The production of malonic acid and its derivatives is a mature field, with established industrial processes. Traditional methods often rely on the cyanoacetic acid process, which involves toxic cyanide. Greener alternatives, including bio-based production from renewable feedstocks like glucose through fermentation, are being explored and are the subject of techno-economic assessments.[3][4] For instance, the production of malonic acid from glucose is estimated to have a production cost of around $6-8 USD/kg, depending on the scale of production.[3][4]

The industrial synthesis of malonates is often achieved through the palladium-catalyzed carbonylation of chloroacetates. This method can achieve high selectivity and yield.

Experimental Protocols

Due to the proprietary nature of industrial processes, detailed large-scale experimental protocols are not publicly available. However, based on patent literature, a representative laboratory-scale synthesis for a related compound, dimethyl 2,2-dimethylmalonate, is described below. This can serve as a basis for understanding the synthetic methodology.

Synthesis of Dimethyl 2,2-dimethylmalonate (based on CN103508888A)

Step 1: Oxidation of 2,2-dimethyl-1,3-propanediol to 2,2-dimethylmalonic acid

  • Materials: 2,2-dimethyl-1,3-propanediol, phosphotungstic acid (catalyst), 50% hydrogen peroxide, deionized water.

  • Procedure: To a reaction vessel containing 2,2-dimethyl-1,3-propanediol and a catalytic amount of phosphotungstic acid, 50% hydrogen peroxide is added. The mixture is allowed to react to form the crude 2,2-dimethylmalonic acid. The crude product is then purified by recrystallization from deionized water to yield the pure 2,2-dimethylmalonic acid.

Step 2: Esterification of 2,2-dimethylmalonic acid

  • Materials: 2,2-dimethylmalonic acid, methanol, sodium bisulfate monohydrate (catalyst), cyclohexane (water-carrying agent).

  • Procedure: 2,2-dimethylmalonic acid is mixed with methanol in a molar ratio of 1:6. Sodium bisulfate monohydrate is added as a catalyst. The reaction is heated to 70-75°C for 2-4 hours, with cyclohexane used to azeotropically remove the water formed during the reaction. After the reaction is complete, cyclohexane and excess methanol are distilled off. The crude product is washed with water, dried with anhydrous magnesium sulfate, and purified by vacuum distillation to obtain dimethyl 2,2-dimethylmalonate with a reported yield of up to 96%.

Logical Relationships and Workflows

Decision Workflow for Reagent Selection

The following diagram illustrates a logical workflow for selecting the appropriate malonic acid derivative for a large-scale synthesis project.

Reagent Selection Workflow start Define Synthetic Target and Scale q1 Is the gem-dimethyl group essential for activity? start->q1 reagent1 Use this compound q1->reagent1 Yes q2 Is mono-alkylation critical? q1->q2 No cost_analysis Perform detailed cost-in-use analysis reagent1->cost_analysis reagent2 Consider Meldrum's Acid q2->reagent2 Yes reagent3 Use Dimethyl Malonate q2->reagent3 No reagent2->cost_analysis reagent3->cost_analysis end Final Reagent Selection cost_analysis->end

Caption: Decision workflow for selecting a malonic acid derivative.

General Synthesis Workflow for Malonic Ester Derivatives

This diagram outlines the general synthetic pathway for producing substituted carboxylic acids from malonic esters.

Malonic Ester Synthesis Workflow start Malonic Ester deprotonation Deprotonation (Base) start->deprotonation enolate Enolate Intermediate deprotonation->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation alkylated_ester Alkylated Malonic Ester alkylation->alkylated_ester hydrolysis Hydrolysis (Acid/Base) alkylated_ester->hydrolysis dicarboxylic_acid Dicarboxylic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation final_product Substituted Carboxylic Acid decarboxylation->final_product

Caption: General workflow for malonic ester synthesis.

Conclusion

The economic viability of using this compound in large-scale synthesis is a trade-off between its unique synthetic advantages and its higher production cost compared to simpler alternatives like dimethyl malonate. For applications where the introduction of a gem-dimethyl group is paramount for the desired properties of the final product, the additional cost may be justified. However, for more general applications, the cost-effectiveness of well-established reagents like dimethyl malonate remains a significant barrier to the widespread industrial adoption of its more complex analogue. Further process optimization and the development of more efficient, lower-cost manufacturing routes will be crucial for enhancing the economic attractiveness of this compound in the competitive landscape of pharmaceutical and fine chemical manufacturing.

References

Safety Operating Guide

Navigating the Disposal of 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS RN: 13051-21-3), ensuring compliance with standard safety practices and regulatory principles.

Immediate Safety and Hazard Assessment

Key Safety Considerations:

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat must be worn when handling this compound.

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents to prevent potentially vigorous or exothermic reactions.

A summary of the pertinent chemical and physical properties is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Boiling Point 233.8 °C at 760 mmHg
Flash Point 94 °C
Appearance Colorless to Light yellow clear liquid
Primary Hazards Potential skin, eye, and respiratory irritant

Data compiled from publicly available chemical databases.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [1]

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and label waste this compound for collection by a licensed environmental disposal service.

Materials:

  • Waste this compound (and any contaminated materials)

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

Procedure:

  • Container Selection: Obtain a suitable, leak-proof waste container that is compatible with acidic organic compounds.

  • Waste Segregation: Collect waste this compound separately. Do not mix it with other waste streams, particularly incompatible materials like bases or oxidizers.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started

    • An indication of the hazards (e.g., "Corrosive," "Irritant")

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure secondary containment is used for liquid waste to prevent the spread of potential spills.

  • Disposal: Arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated: 3-Methoxy-2,2-dimethyl- 3-oxopropanoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container segregate Segregate from Incompatible Waste container->segregate label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards segregate->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end Proper & Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for handling 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS No. 13051-21-3). The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as respiratory effects, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should also be worn.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for tears or holes before use.
Body Protection A standard laboratory coat is required. For larger quantities or increased splash risk, an impervious apron is recommended.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the chemical to the work area.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Conduct all weighing, transferring, and mixing of this compound within the chemical fume hood.

    • Avoid the generation of dust or aerosols.

    • Use compatible tools and equipment to prevent reactions.

  • Post-Handling :

    • Tightly seal the container after use.

    • Decontaminate the work area, including any spills, according to laboratory protocols.

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused or waste this compound as hazardous chemical waste.

    • Collect in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible waste streams.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as hazardous chemical waste.

    • Follow institutional guidelines for the disposal of decontaminated containers.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Gather All Materials prep_fume_hood->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer perform_experiment Perform Experimental Procedure weigh_transfer->perform_experiment seal_container Securely Seal Container perform_experiment->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect Chemical Waste in Labeled Container dispose_ppe->collect_waste dispose_waste Dispose According to Institutional Guidelines collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

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